Product packaging for Lyso-PAF C-16-d4(Cat. No.:)

Lyso-PAF C-16-d4

Cat. No.: B10767551
M. Wt: 485.7 g/mol
InChI Key: VLBPIWYTPAXCFJ-OAJQLNMKSA-N
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Description

Lyso-PAF C-16-d4 (1-O-Hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine-d4) is a deuterium-labeled analog of the key platelet-activating factor (PAF) precursor and metabolite. This stable isotope-labeled internal standard is indispensable for the precise and accurate quantification of endogenous PAF and related ether-linked phospholipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research value lies in enabling rigorous lipidomics studies by correcting for analyte loss during sample preparation and ion suppression effects during MS analysis, thereby ensuring high data fidelity. Researchers utilize this compound to investigate the complex roles of PAF in physiological and pathological processes, including inflammation, anaphylaxis, and intracellular signaling. As a precursor in the remodeling pathway of PAF biosynthesis, it also serves as a critical tool for elucidating enzymatic activities, such as those of acetyl-CoA:lyso-PAF acetyltransferases. The incorporation of four deuterium atoms at the sn-2 position provides a significant mass shift from the native compound, making it an ideal standard for sensitive and specific targeted metabolomics workflows. This high-purity compound is essential for advancing our understanding of lipid mediator biology in cardiovascular, immunological, and neurological research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52NO6P B10767551 Lyso-PAF C-16-d4

Properties

Molecular Formula

C24H52NO6P

Molecular Weight

485.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1/i12D2,13D2

InChI Key

VLBPIWYTPAXCFJ-OAJQLNMKSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is a deuterated analog of Lyso-PAF C-16, a biologically significant lysophospholipid. Its primary and critical application in the scientific research and drug development landscape is as an internal standard for the precise quantification of its non-deuterated counterpart, Lyso-PAF C-16, and platelet-activating factor (PAF) C-16 in various biological matrices.[1][2][3] The use of stable isotope-labeled internal standards, such as Lyso-PAF C-16-d4, is the gold standard in mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility of results.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and detailed methodologies for its application in quantitative analysis. It is intended to serve as a valuable resource for researchers in lipidomics, signal transduction, and drug discovery.

Chemical Properties and Data

This compound is structurally identical to endogenous Lyso-PAF C-16, with the exception of four deuterium atoms incorporated into the hexadecyl chain.[1][2] This mass difference allows for its differentiation from the endogenous analyte by a mass spectrometer, without significantly altering its chemical and physical properties.

PropertyValueReference
Formal Name 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
Synonyms Lyso-Platelet-activating Factor C-16-d4
CAS Number 201216-37-7
Molecular Formula C24H48D4NO6P
Molecular Weight 485.7 g/mol
Purity ≥99% deuterated forms (d1-d4)
Formulation A solution in ethanol
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml

Biological Role of Lyso-PAF

Lyso-PAF is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. In the remodeling pathway, PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH) to form the biologically less active Lyso-PAF. Conversely, Lyso-PAF can be acetylated by the enzyme lyso-PAF acetyltransferase (lyso-PAF AT) to produce PAF.

While historically considered an inactive metabolite, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival. Specifically, Lyso-PAF has been shown to promote the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key upstream kinase of the MEK-ERK pathway. This newfound function of Lyso-PAF highlights its importance in cellular signaling and its potential as a therapeutic target.

Signaling Pathway of Intracellular Lyso-PAF in RAS-RAF1 Activation

Lyso_PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RAS RAS RAF1 RAF1 RAS->RAF1 activates PLA2G7 PLA2G7 Lyso-PAF Lyso-PAF PLA2G7->Lyso-PAF converts PAF PAF PAF->PLA2G7 PAK2 PAK2 Lyso-PAF->PAK2 activates PAK2->RAF1 phosphorylates MEK MEK RAF1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival promotes

Intracellular Lyso-PAF signaling in the RAS-RAF1 pathway.

Experimental Protocols

The accurate quantification of Lyso-PAF C-16 in biological samples is crucial for understanding its physiological and pathological roles. The use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is suitable for the extraction of lipids, including Lyso-PAF, from plasma samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add a known amount of this compound (e.g., 10 ng) in ethanol. Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Addition: Add 100 µL of plasma to the tube containing the dried internal standard.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol or acetonitrile:isopropanol (1:1, v/v).

LC-MS/MS Quantification of Lyso-PAF C-16

This section outlines a general procedure for the analysis of Lyso-PAF C-16 using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for column re-equilibration.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lyso-PAF C-16482.4184.135
This compound486.4184.135
  • Note: The precursor ion for Lyso-PAF C-16 corresponds to its [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies should be optimized for the specific instrument.

Experimental Workflow for Quantification

Quantification_Workflow Sample_Collection Biological Sample (e.g., Plasma, Cells) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification of Endogenous Lyso-PAF C-16 Data_Analysis->Quantification

Workflow for Lyso-PAF C-16 quantification.

Data Presentation and Interpretation

The quantification of Lyso-PAF C-16 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard (this compound). A calibration curve should be constructed using known concentrations of a Lyso-PAF C-16 standard, also spiked with the same amount of the internal standard.

Example Calibration Curve Data:

Lyso-PAF C-16 Conc. (ng/mL)Peak Area (Lyso-PAF C-16)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.15,0001,000,0000.005
0.525,0001,000,0000.025
150,0001,000,0000.050
5250,0001,000,0000.250
10500,0001,000,0000.500
502,500,0001,000,0002.500
1005,000,0001,000,0005.000

The concentration of Lyso-PAF C-16 in an unknown sample is then determined by interpolating its peak area ratio from the linear regression of the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lyso-PAF C-16 in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to obtain reliable data for investigating the multifaceted roles of Lyso-PAF in health and disease. The emerging understanding of Lyso-PAF's involvement in intracellular signaling pathways further underscores the importance of robust analytical methods for its study. This guide provides a foundational understanding and practical methodologies to aid researchers in the effective application of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Lyso-PAF C-16-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a deuterated analog of the biologically important lipid mediator, Lyso-PAF C-16. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its critical role as an internal standard in the quantification of Platelet-Activating Factor (PAF).

Chemical Structure and Properties

This compound is a synthetic, deuterated version of Lyso-PAF C-16, a naturally occurring lysophospholipid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, PAF C-16.

Chemical Name: 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine

Synonyms: Lyso-Platelet-activating Factor C-16-d4

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 201216-37-7
Molecular Formula C₂₄H₄₈D₄NO₆P
Formula Weight 485.7 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in ethanol
Storage Temperature -20°C

Biological Significance and Role in Signaling

Lyso-PAF C-16 is the immediate precursor in the "remodeling pathway" of PAF biosynthesis, a critical pathway for the production of PAF in response to inflammatory stimuli.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.

The remodeling pathway is a two-step process. First, an acyl group at the sn-2 position of a membrane-bound alkyl-acyl-glycerophosphocholine is hydrolyzed by phospholipase A₂ (PLA₂) to yield Lyso-PAF. In the second step, Lyso-PAF is acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. This compound, while primarily used as an analytical standard, can be metabolized by these enzymes and thus can be used in studies of the PAF remodeling pathway.

Below is a diagram illustrating the PAF remodeling pathway.

PAF_Remodeling_Pathway PAF Remodeling Pathway Alkyl_Acyl_GPC Alkyl-Acyl-Glycerophosphocholine (Membrane Phospholipid) Lyso_PAF Lyso-PAF C-16 Alkyl_Acyl_GPC->Lyso_PAF Hydrolysis PAF PAF C-16 (Platelet-Activating Factor) Lyso_PAF->PAF Acetylation PLA2 Phospholipase A₂ (PLA₂) PLA2->Alkyl_Acyl_GPC LPCAT Lyso-PAF Acetyltransferase (LPCAT) LPCAT->Lyso_PAF

Caption: The PAF Remodeling Pathway.

Experimental Protocols: Quantification of PAF C-16 using this compound

This compound is primarily utilized as an internal standard for the accurate quantification of PAF C-16 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for this application.

Materials and Reagents
  • This compound solution in ethanol (e.g., 100 µg/mL)

  • PAF C-16 standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Chloroform

  • Internal standard working solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.

  • Calibration standards: Prepare a series of PAF C-16 standards in methanol at concentrations ranging from 0.1 to 100 ng/mL.

Sample Preparation: Lipid Extraction

The following is a modified Bligh-Dyer method for lipid extraction from plasma samples:

  • To 100 µL of plasma, add 10 µL of the 10 ng/mL this compound internal standard working solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of water. Vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) into a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1

      • This compound (Internal Standard): Precursor ion (m/z) 488.4 → Product ion (m/z) 184.1

Data Analysis

Quantify the amount of PAF C-16 in the sample by calculating the peak area ratio of the analyte (PAF C-16) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of PAF C-16 in the biological sample is then determined from this calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Lipid_Extraction Lipid Extraction (Bligh-Dyer) Add_IS->Lipid_Extraction Dry_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Data_Processing->Peak_Area_Ratio Quantify Quantify PAF C-16 Peak_Area_Ratio->Quantify Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantify

Caption: Experimental workflow for PAF C-16 quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of PAF C-16 in complex biological matrices. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for LC-MS/MS applications. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers investigating the role of PAF in health and disease. This guide provides a foundational resource for the effective application of this compound in scientific research.

References

A Deep Dive into Lyso-PAF C-16 and its Deuterated Counterpart, Lyso-PAF C-16-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and its deuterated analog, Lyso-PAF C-16-d4. This document details their core physicochemical properties, their roles in biochemical pathways, and their applications in research, with a focus on quantitative analysis and enzymatic assays.

Core Concepts and Comparative Data

Lyso-PAF C-16 is a biologically significant lysophospholipid that serves as the immediate precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). It is generated through the action of phospholipase A2 on membrane phospholipids. The deuterated form, this compound, incorporates four deuterium atoms on the hexadecyl chain. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative studies, where it is predominantly used as an internal standard.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

PropertyLyso-PAF C-16This compound
Molecular Formula C₂₄H₅₂NO₆PC₂₄H₄₈D₄NO₆P
Molecular Weight 481.65 g/mol 485.7 g/mol
Exact Mass 481.3532485.3783
Purity >99%≥99% deuterated forms (d₁-d₄)
Solubility Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and WaterSoluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)
Application in Quantitative Analysis

This compound is the preferred internal standard for the accurate quantification of endogenous Lyso-PAF C-16 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic the analyte, ensuring similar extraction efficiency and ionization response, thereby correcting for sample loss and matrix effects during analysis.

Experimental Protocols

Quantification of Lyso-PAF C-16 by LC-MS/MS using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of Lyso-PAF C-16 in a biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (internal standard)

  • Methanol

  • Chloroform

  • Water

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add a known amount of this compound solution.

  • Lipid Extraction: Perform a Bligh-Dyer extraction by adding 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Lyso-PAF C-16 and this compound.

  • Data Analysis: Quantify the amount of Lyso-PAF C-16 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LPCAT1 Enzyme Activity Assay

This protocol measures the activity of Lysophosphatidylcholine Acyltransferase 1 (LPCAT1), an enzyme that utilizes Lyso-PAF as a substrate. Both Lyso-PAF C-16 and this compound can be used as substrates in this assay.[1]

Materials:

  • Source of LPCAT1 enzyme (e.g., cell lysate from LPCAT1-expressing cells)

  • Lyso-PAF C-16 or this compound

  • [¹⁴C]oleoyl-CoA (radiolabeled acyl donor)

  • Reaction buffer (50 mM Tris·HCl, pH 7.5, 0.1% Triton X-100, 20 mM EDTA)

  • Chloroform/Methanol/NH₄OH (40:10:1) for TLC

  • TLC plates

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µg of cell homogenate, 200 µM of Lyso-PAF C-16 or this compound, and 20 µM of [¹⁴C]oleoyl-CoA in the reaction buffer to a final volume of 100 µL.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 10 minutes.[1]

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer).

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a chloroform/methanol/NH₄OH (40:10:1) solvent system to separate the radiolabeled product (alkyl-PC) from the unreacted substrates.[1]

  • Detection and Quantification: Expose the TLC plate to a phosphorimager screen to detect the radiolabeled alkyl-PC. Quantify the radioactivity of the product spot to determine the enzyme activity.

Signaling Pathways and Biological Roles

Lyso-PAF C-16 is primarily known as the precursor in the biosynthesis of PAF via the "remodeling pathway." However, emerging evidence suggests that Lyso-PAF C-16 may also possess biological activities independent of its conversion to PAF.

PAF Biosynthesis - The Remodeling Pathway

The remodeling pathway is the primary route for PAF synthesis in response to inflammatory stimuli. It involves two key enzymatic steps.

PAF_Biosynthesis PAF Biosynthesis - Remodeling Pathway PC Membrane Phosphatidylcholine PLA2 Phospholipase A₂ (PLA₂) PC->PLA2 LysoPAF Lyso-PAF C-16 PLA2->LysoPAF Hydrolysis LPCAT LPCAT1/2 LysoPAF->LPCAT PAF Platelet-Activating Factor (PAF) LPCAT->PAF Acetylation

Caption: The remodeling pathway of PAF biosynthesis from membrane phospholipids.

Lyso-PAF Signaling Independent of PAF

Recent studies have indicated that Lyso-PAF may have signaling roles that are not dependent on its conversion to PAF. One such proposed pathway involves the activation of RAF1, a key component of the MAPK/ERK signaling cascade.

LysoPAF_Signaling Proposed Lyso-PAF Signaling Pathway LysoPAF Intracellular Lyso-PAF PAK2 p21-activated kinase 2 (PAK2) LysoPAF->PAK2 Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A proposed intracellular signaling pathway initiated by Lyso-PAF.[2]

Experimental Workflow Diagrams

LC-MS/MS Quantification Workflow

The following diagram illustrates the key steps in the quantitative analysis of Lyso-PAF C-16.

LCMS_Workflow LC-MS/MS Quantification Workflow for Lyso-PAF C-16 Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Analysis Inject->Analyze Enzyme_Assay_Workflow LPCAT1 Enzyme Assay Workflow Prepare Prepare Reaction Mixture (Enzyme, Substrate, [¹⁴C]oleoyl-CoA) Incubate Incubate at Room Temp Prepare->Incubate Extract Lipid Extraction Incubate->Extract TLC Separate by TLC Extract->TLC Detect Detect with Phosphorimager TLC->Detect Quantify Quantify Radioactivity Detect->Quantify

References

A Technical Guide to the Synthesis and Origin of Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a critical tool in lipid research. The document details its metabolic origin, proposes a plausible synthetic pathway, and outlines its role in biological signaling. Furthermore, it includes detailed experimental protocols for its quantification and summarizes relevant quantitative data from scientific literature, presented in accessible tables and workflows.

Introduction: Understanding Lyso-PAF and its Deuterated Analog

Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid that serves as both a precursor and an inactive metabolite of the potent inflammatory mediator, Platelet-Activating Factor (PAF). While historically considered biologically inert, recent evidence suggests Lyso-PAF possesses its own intracellular signaling functions. The C-16 isoform (Lyso-PAF C-16) is a common endogenous species.

This compound is a synthetically produced, stable isotope-labeled version of Lyso-PAF C-16. It contains four deuterium atoms on the hexadecyl (C-16) alkyl chain.[1][2] This mass shift makes it an ideal internal standard for precise and accurate quantification of endogenous Lyso-PAF C-16 in complex biological samples using mass spectrometry (MS)-based techniques.[1] Its formal name is 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine.[2]

Origin of Lyso-PAF C-16

Metabolic Origin

The primary origin of Lyso-PAF C-16 in biological systems is through the "remodeling pathway," which is the main route for PAF synthesis in response to inflammatory stimuli.[3] This pathway involves two key enzymatic steps:

  • Formation of Lyso-PAF: Phospholipase A₂ (PLA₂) acts on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), cleaving the acyl group at the sn-2 position to yield Lyso-PAF.

  • Conversion to PAF: The newly formed Lyso-PAF is then rapidly acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to produce the biologically active PAF.

Alternatively, Lyso-PAF can be formed through the degradation of PAF. The enzyme PAF acetylhydrolase (PAF-AH) catalyzes the removal of the acetyl group from PAF, converting it back to the inactive Lyso-PAF. A CoA-independent transacylase can also generate Lyso-PAF from 1-O-hexadecyl-2-acyl-glycerophosphocholine.

PC 1-O-Alkyl-2-Acyl-GPC (Membrane Phospholipid) LysoPAF Lyso-PAF PC->LysoPAF PLA₂ LysoPAF->PC Acyltransferase (Reacylation) PAF PAF (Active Mediator) LysoPAF->PAF LPCAT1/2 (Acetyl-CoA) PAF->LysoPAF PAF-AH (Deacetylation) Inactive Inactive Metabolites

Figure 1: The PAF Remodeling Pathway.

Synthetic Origin of this compound

This compound is not of biological origin; it is a synthetic compound created in a laboratory for research purposes. While specific manufacturing protocols are proprietary, a plausible synthetic route can be conceptualized based on established principles of organic and lipid chemistry. The key challenge is the precise introduction of four deuterium atoms at the 7 and 8 positions of the 16-carbon alkyl chain.

A likely strategy involves:

  • Synthesis of a Deuterated Precursor: Creation of a deuterated 1-bromohexadecane, for example, by reducing a ketone precursor with a deuterated reducing agent, followed by bromination.

  • Ether Linkage Formation: Coupling the deuterated alkyl bromide with a protected chiral glycerol backbone, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, to form the sn-1 ether linkage.

  • Deprotection and Phosphocholine Addition: Removal of the protecting groups from the glycerol backbone and subsequent reaction with a phosphocholine headgroup donor to complete the molecule.

  • Purification: Final purification of the product using chromatographic techniques to ensure high purity (typically ≥99% deuterated forms).

start Hexadecan-8-one (Precursor) d_alcohol [7,7,8,8-d4]-Hexadecan-8-ol start->d_alcohol Deuterated Reduction d_bromide 8-Bromo-[7,7,8,8-d4]-hexadecane d_alcohol->d_bromide Bromination coupled Protected Deuterated Alkyl-Glycerol d_bromide->coupled Williamson Ether Synthesis glycerol Protected sn-Glycerol glycerol->coupled deprotected 1-O-Hexadecyl-(d4)-sn-glycerol coupled->deprotected Deprotection final This compound deprotected->final Phosphocholine Addition

Figure 2: Plausible Synthetic Workflow for this compound.

Physicochemical and Analytical Data

All quantitative data for the this compound standard are summarized in the table below.

PropertyValueReference
CAS Number 201216-37-7
Molecular Formula C₂₄H₄₈D₄NO₆P
Molecular Weight 485.7 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in ethanol
Synonyms Lyso-Platelet-activating Factor C-16-d4, 1-O-hexadecyl-(7,7,8,8-d₄)-sn-glyceryl-3-phosphorylcholine

Biological Role and Signaling Pathways

While PAF signals extracellularly through a specific G-protein coupled receptor (PAFR), Lyso-PAF has recently been shown to have novel intracellular signaling functions, challenging its classification as merely an inactive metabolite.

Canonical PAF Signaling

Activation of the PAFR by PAF initiates a signaling cascade through Gq proteins, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which mediate a variety of cellular responses including inflammation, platelet aggregation, and smooth muscle contraction.

Intracellular Lyso-PAF Signaling

Emerging research has identified an intracellular role for Lyso-PAF. It can bind to the catalytic domain of p21-activated kinase 2 (PAK2), promoting its activation. Activated PAK2, in turn, contributes to the phosphorylation and activation of RAF1, a key component of the RAS-RAF-MEK-ERK signaling pathway that is crucial for cell proliferation. This suggests that the enzyme PLA2G7, which produces Lyso-PAF, acts as an important intracellular signaling node in certain cellular contexts, such as in NRAS-mutant melanoma cells.

cluster_0 Intracellular Lyso-PAF Signaling PLA2G7 PLA2G7 LysoPAF_in Intracellular Lyso-PAF PLA2G7->LysoPAF_in PAK2 PAK2 LysoPAF_in->PAK2 Binds & Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Intracellular Signaling Pathway of Lyso-PAF.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Lyso-PAF C-16. Below are generalized protocols for its application.

Protocol: Quantification of Lyso-PAF by LC-MS/MS

This protocol describes the extraction and analysis of Lyso-PAF from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Methanol Extraction Method) a. To a 1.5 mL microcentrifuge tube, add 1 mL of methanol. b. Spike the methanol with a known amount of this compound internal standard (e.g., 100 pmol). c. Add 2-10 µL of plasma or serum to the methanol-internal standard mixture. d. Vortex the mixture vigorously for 1 minute. e. Incubate on ice for 10 minutes to allow for protein precipitation. f. Centrifuge at 10,000 x g for 5 minutes at room temperature. g. Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

2. LC-MS/MS Analysis a. Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with an additive like ammonium hydroxide to improve ionization. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous Lyso-PAF C-16 and the this compound internal standard.

  • Lyso-PAF C-16 Transition: (e.g., m/z 482.4 → 184.1)
  • This compound Transition: (e.g., m/z 486.4 → 184.1) c. Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the absolute concentration by comparing this ratio to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.

// Nodes sample [label="Biological Sample\n(e.g., Plasma)"]; spike [label="Spike with\nthis compound (IS)"]; extract [label="Methanol Extraction\n& Protein Precipitation"]; centrifuge [label="Centrifugation"]; supernatant [label="Collect Supernatant"]; lc [label="LC Separation\n(Reverse Phase)"]; ms [label="MS/MS Detection\n(MRM Mode)"]; quant [label="Quantification\n(Peak Area Ratio)"];

// Edges sample -> spike; spike -> extract; extract -> centrifuge; centrifuge -> supernatant; supernatant -> lc; lc -> ms; ms -> quant; }

Figure 4: Experimental Workflow for LC-MS/MS Quantification.

Quantitative Data from Literature

The following tables summarize reported concentrations of Lyso-PAF in various biological contexts, demonstrating its relevance in pathophysiology.

Table 1: Lyso-PAF Levels in Stimulated Rabbit Leukocytes

ConditionLyso-PAF Level (pmol / 10⁶ cells)
Unstimulated Cells 3.76
Stimulated (10 min with 2 µM A23187) 6.39 (1.7-fold increase)

Table 2: Lyso-PAF Isoform Concentrations in Human Nasal Tissue

Tissue TypeLyso-PAF C16 ConcentrationLyso-PAF C18 Concentration
Nasal Polyps (Asthmatic Patients) Significantly higher vs. controlsSignificantly higher vs. controls
Healthy Nasal Mucosa (Controls) BaselineBaseline
Note: Specific concentrations were not provided in the abstract, but a significant increase was reported.

Conclusion

This compound is an indispensable synthetic tool for lipidomics and clinical research. Its origin as a stable isotope-labeled internal standard allows for the precise measurement of its endogenous counterpart, Lyso-PAF C-16. Understanding the metabolic pathways that generate Lyso-PAF, coupled with emerging evidence of its distinct signaling roles, highlights the importance of accurate quantification. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the complex roles of Lyso-PAF in health and disease.

References

Lyso-PAF C16-d4 as a Lipid Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lyso-platelet-activating factor C16-d4 (Lyso-PAF C16-d4) as an internal standard for the quantification of Lyso-PAF C16. This document details its chemical and physical properties, provides exemplary experimental protocols for its use in lipidomics, and illustrates its role in relevant biological signaling pathways.

Introduction to Lyso-PAF C16-d4

Lyso-PAF C16-d4 is a deuterated form of Lyso-platelet-activating factor C16, a biologically important lysophospholipid. It contains four deuterium atoms on the hexadecyl chain, which imparts a mass shift that allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry. This key characteristic makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of Lyso-PAF C16 in complex biological matrices.[1][2][3][4]

Stable isotope-labeled compounds, such as deuterated lipids, are considered the gold standard for internal standards in quantitative mass spectrometry-based lipidomics.[5] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. The use of Lyso-PAF C16-d4 minimizes the variability inherent in analytical procedures, leading to more reliable and reproducible results.

Data Presentation: Properties and Analytical Parameters

The following tables summarize the key properties of Lyso-PAF C16-d4 and typical analytical parameters for its use in quantitative lipid analysis.

Table 1: Chemical and Physical Properties of Lyso-PAF C16-d4

PropertyValueReference
Formal Name 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
CAS Number 201216-37-7
Molecular Formula C₂₄H₄₈D₄NO₆P
Formula Weight 485.7 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in ethanol
Storage -20°C
Stability ≥ 2 years
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml

Table 2: Exemplary LC-MS/MS Parameters for Lyso-PAF C16 and Lyso-PAF C16-d4

AnalyteParent Ion (m/z)Fragment Ion (m/z)Collision Energy (eV)
Lyso-PAF C16482.4184.135
Lyso-PAF C16-d4486.4184.135

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions being used. The fragment ion at m/z 184 corresponds to the phosphocholine head group.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of Lyso-PAF C16 from biological samples using Lyso-PAF C16-d4 as an internal standard.

Lipid Extraction from Plasma (Bligh & Dyer Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) in ethanol.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transitions specified in Table 2.

    • Dwell Time: 100 ms per transition.

  • Data Analysis:

    • Integrate the peak areas for both Lyso-PAF C16 and Lyso-PAF C16-d4.

    • Calculate the ratio of the peak area of Lyso-PAF C16 to the peak area of Lyso-PAF C16-d4.

    • Quantify the amount of Lyso-PAF C16 in the sample by comparing the area ratio to a standard curve prepared with known amounts of Lyso-PAF C16 and a fixed amount of Lyso-PAF C16-d4.

Signaling Pathways and Biological Context

Lyso-PAF is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory and allergic responses. The primary route for the production of PAF in response to inflammatory stimuli is the remodeling pathway.

The PAF Remodeling Pathway

PAF_Remodeling_Pathway Membrane_Phospholipids Membrane Phospholipids (1-O-alkyl-2-acyl-GPC) PLA2 Phospholipase A₂ (PLA₂) Membrane_Phospholipids->PLA2 Lyso_PAF Lyso-PAF C16 PLA2->Lyso_PAF Hydrolysis LPCAT LPCAT1/2 (Lyso-PAF Acetyltransferase) Lyso_PAF->LPCAT PAF PAF C16 LPCAT->PAF Acetylation PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH PAFAH->Lyso_PAF Deacetylation

Caption: The PAF Remodeling Pathway.

In this pathway, membrane phospholipids, specifically 1-O-alkyl-2-acyl-glycerophosphocholine, are hydrolyzed by phospholipase A₂ (PLA₂) to produce Lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine acyltransferase (LPCAT) enzymes to form the biologically active PAF. Conversely, PAF can be inactivated by PAF acetylhydrolase (PAF-AH) through deacetylation, which converts it back to Lyso-PAF.

Experimental Workflow for Lipidomic Analysis

Lipidomic_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Lyso-PAF C16-d4 Sample->Spiking Extraction Lipid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Lipidomic Analysis Workflow.

This diagram illustrates the general workflow for the quantitative analysis of Lyso-PAF C16 in a biological sample. The process begins with the addition of the deuterated internal standard to the sample, followed by lipid extraction, analysis by LC-MS/MS, and subsequent data processing to determine the concentration of the endogenous analyte.

Conclusion

Lyso-PAF C16-d4 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantitative analysis of Lyso-PAF C16, a key player in various physiological and pathological processes. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of Lyso-PAF C16-d4 in experimental workflows, ultimately contributing to a deeper understanding of lipid signaling in health and disease.

References

The Core Metabolism of Lyso-PAF C-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways governing Lyso-PAF C-16 (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine), a key intermediate in the synthesis and degradation of the potent inflammatory mediator, Platelet-Activating Factor (PAF) C-16. Understanding the intricate enzymatic control of Lyso-PAF C-16 is critical for developing novel therapeutic strategies targeting a range of inflammatory diseases, including asthma, sepsis, and autoimmune disorders.

Metabolic Pathways of Lyso-PAF C-16

The cellular concentration of Lyso-PAF C-16 is tightly regulated by a dynamic interplay between its synthesis and degradation, primarily through the "remodeling" and "de novo" pathways of PAF metabolism.

1.1. Synthesis of Lyso-PAF C-16 (The Remodeling Pathway)

Under inflammatory conditions, the remodeling pathway is the primary route for PAF synthesis, with Lyso-PAF C-16 as an essential intermediate.[1] This pathway is initiated by the hydrolysis of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), by the action of phospholipase A2 (PLA2). This enzymatic step releases an acyl group (often arachidonic acid) from the sn-2 position, yielding Lyso-PAF C-16.

1.2. Conversion of Lyso-PAF C-16 to PAF C-16

Lyso-PAF C-16 is subsequently acetylated at the sn-2 position by the enzyme Lyso-PAF acetyltransferase (LPCAT), utilizing acetyl-CoA as the acetyl group donor, to form the biologically active PAF C-16.[2] Two key isoforms of this enzyme have been identified:

  • LPCAT1: This isoform is constitutively expressed and is crucial for physiological processes, such as the production of lung surfactant.[2]

  • LPCAT2: In contrast, LPCAT2 is an inducible enzyme, primarily found in inflammatory cells, and its expression and activity are upregulated in response to inflammatory stimuli.[2][3]

1.3. Degradation of PAF C-16 to Lyso-PAF C-16

The potent signaling of PAF C-16 is rapidly terminated by its hydrolysis back to the inactive Lyso-PAF C-16. This reaction is catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). These enzymes remove the acetyl group from the sn-2 position of PAF C-16. There are intracellular and extracellular (plasma) forms of PAF-AH.

1.4. Acylation of Lyso-PAF C-16

In addition to its role as a precursor to PAF C-16, Lyso-PAF C-16 can be acylated with a long-chain fatty acid at the sn-2 position to reform 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, thereby being reincorporated into cellular membranes. This reaction is also catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).

Quantitative Data on Lyso-PAF C-16 and Related Enzymes

The following tables summarize key quantitative data related to the metabolism of Lyso-PAF C-16.

Table 1: Cellular and Plasma Concentrations of Lyso-PAF

Biological SampleSpeciesConditionConcentrationCitation
Human NeutrophilsHumanResting~300 pg / 10^6 cells
Human NeutrophilsHumanStimulated (A23187)2-3 fold increase
Human PlasmaHumanHealthy (12-40 years)~100-200 ng/mL
Human PlasmaHumanHealthy (40-65 years, male)169 ± 47 ng/mL
Human PlasmaHumanHealthy (40-65 years, female)120 ± 30 ng/mL
Human PlasmaHumanAcute Severe Illness33 ± 15 ng/mL
Monocyte-derived macrophagesHumanStimulated with opsonized zymosan (OPZ) and 16:0 lyso-PAF0.9-1.7 pmol PAF/µg DNA

Table 2: Kinetic Parameters of Enzymes Involved in Lyso-PAF C-16 Metabolism

EnzymeSubstrate(s)KmVmax / ActivitySource Organism/CellCitation
LPCAT2Acetyl-CoAIncreased by TSI-01 inhibitor-Human (transfected CHO-S-PAFR cells)
LPCAT2Lyso-PAFUnchanged by TSI-01 inhibitor-Human (transfected CHO-S-PAFR cells)
PAF Acetylhydrolase (Plasma)[3H-acetyl]PAF (80 µM)-29.7 ± 1.0 nmol/min/mlHuman
AcetyltransferaseLyso-PAF-83-240 pmol PAF formed/min/mg DNAHuman macrophages and foam cells

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Lyso-PAF C-16 metabolism.

3.1. Lipid Extraction from Cells and Plasma for Lyso-PAF C-16 Analysis

A simplified and efficient methanol-based extraction method is commonly employed.

  • For Plasma/Serum:

    • To 2 µL of plasma or serum, add 1 mL of methanol containing an appropriate internal standard (e.g., 100 pmol of 12:0 LPC).

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at room temperature.

    • The supernatant can be directly used for LC-MS/MS analysis.

  • For Cell Pellets:

    • Resuspend a cell pellet (e.g., from 1 x 106 cells) in 50 µL of water.

    • Add 450 µL of methanol containing internal standards (e.g., 10 pmol of 14:0 LPA, 100 pmol 12:0 LPC).

    • Vortex and centrifuge at 10,000 x g for 5 minutes at room temperature.

    • The supernatant is collected for analysis.

3.2. Quantification of Lyso-PAF C-16 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-PAF C-16.

  • Chromatography: Reverse-phase chromatography is typically used to separate Lyso-PAF from other lipid species.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Lyso-PAF C-16 is selected, and a specific product ion is monitored. A common transition for phosphocholine-containing lipids is the precursor ion to the m/z 184 product ion, which corresponds to the phosphocholine head group.

3.3. Lyso-PAF Acetyltransferase (LPCAT) Activity Assay

This assay measures the conversion of Lyso-PAF to PAF.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.4

    • 1 µM CaCl2

    • 0.015% Tween-20

    • 5 µM d4-lyso-PAF (substrate)

    • 1 mM acetyl-CoA (substrate)

    • 0.5 µg of microsomal protein fraction (enzyme source)

  • Procedure:

    • Combine the reaction components in a total volume of 100 µL.

    • Incubate at 37°C for 5-10 minutes.

    • Stop the reaction by adding 300 µL of methanol containing an internal standard (e.g., 17:0 LPC).

    • Analyze the formation of the product (d4-PAF) by LC-MS/MS.

3.4. PAF Acetylhydrolase (PAF-AH) Activity Assay

This assay measures the hydrolysis of PAF to Lyso-PAF. A radiometric assay is a sensitive method.

  • Substrate Preparation:

    • Mix 400 nmol of PAF with 4.5 µCi of 1-O-Hexadecyl [3H-acetyl]PAF.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend in buffer and sonicate.

  • Assay Procedure:

    • Prepare a 100-fold dilution of plasma/serum in HEPES buffer or PBS, pH 7.2.

    • Mix 10 µL of the diluted sample with 40 µL of 0.1 mM [3H-acetyl]PAF in a microcentrifuge tube at 4°C.

    • Incubate the mixture for 30 minutes at 37°C in a water bath.

    • Separate the product ([3H]acetate) from the substrate using a reversed-phase column.

    • Quantify the radioactivity of the product using a liquid scintillation counter.

Visualizations of Metabolic Pathways and Workflows

4.1. Metabolic Pathways of Lyso-PAF C-16

Lyso_PAF_Metabolism Alkyl_Acyl_GPC 1-O-Alkyl-2-Acyl-GPC (Membrane Phospholipid) Lyso_PAF Lyso-PAF C-16 Alkyl_Acyl_GPC->Lyso_PAF PLA2 Arachidonic_Acid Arachidonic Acid Alkyl_Acyl_GPC->Arachidonic_Acid CoA CoA Lyso_PAF->Alkyl_Acyl_GPC LPCAT PAF PAF C-16 Lyso_PAF->PAF Acetyl_CoA Acetyl-CoA Acyl_CoA Acyl-CoA PAF->Lyso_PAF Acetate Acetate PAF->Acetate Arachidonic_Acid->Alkyl_Acyl_GPC Acetate->Lyso_PAF

Caption: Metabolic pathways of Lyso-PAF C-16 synthesis and degradation.

4.2. Experimental Workflow for Lyso-PAF C-16 Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (Methanol Method) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Supernatant Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Mass Spectra Result Lyso-PAF C-16 Concentration Data_Analysis->Result

Caption: Workflow for Lyso-PAF C-16 quantification.

4.3. Logical Relationship of Key Enzymes in PAF Metabolism

Enzyme_Relationship Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Activation Inflammatory_Stimuli->PLA2 LPCAT2 LPCAT2 (Upregulation & Activation) Inflammatory_Stimuli->LPCAT2 PAF_Synthesis Increased PAF Synthesis PLA2->PAF_Synthesis LPCAT2->PAF_Synthesis PAF_AH PAF Acetylhydrolase (PAF-AH) (PAF Degradation) PAF_Synthesis->PAF_AH LPCAT1 LPCAT1 (Constitutive) Homeostasis Physiological PAF Levels LPCAT1->Homeostasis Homeostasis->PAF_AH

Caption: Key enzymes in PAF metabolism.

References

The Dual Role of Lyso-PAF in Platelet-Activating Factor Signaling: Precursor and Putative Modulator

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The bioactivity of PAF is tightly regulated by its synthesis and degradation. Central to this regulation is 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF. Traditionally viewed as a mere inactive precursor and metabolite of PAF, emerging evidence suggests that Lyso-PAF may possess its own distinct biological functions, acting as a modulator of the very signaling pathways it helps to initiate. This technical guide provides an in-depth exploration of the role of Lyso-PAF in PAF signaling, detailing its metabolic pathways, its controversial and evolving role as a signaling molecule, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical nexus in lipid signaling.

Introduction

The platelet-activating factor (PAF) signaling cascade is a critical component of the innate immune and inflammatory responses[1]. PAF, a potent phospholipid activator, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on various cell types, including platelets, neutrophils, monocytes, and endothelial cells[2][3]. The synthesis of PAF is not a constitutive process; rather, it is rapidly produced in response to specific stimuli[4]. This on-demand synthesis underscores the importance of its immediate precursor, Lyso-PAF.

Lyso-PAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) is generated from membrane phospholipids and serves as the direct substrate for the synthesis of PAF[5]. For many years, Lyso-PAF was considered biologically inert, its significance confined to its role in the "remodeling pathway" of PAF synthesis and as a product of PAF degradation. However, a growing body of literature now challenges this dogma, suggesting that Lyso-PAF may have intrinsic signaling capabilities, in some cases opposing the pro-inflammatory actions of PAF. Furthermore, recent discoveries have pointed towards an unexpected intracellular signaling function for Lyso-PAF, independent of the classical PAF receptor.

This guide will dissect the multifaceted role of Lyso-PAF, beginning with its central position in PAF metabolism, followed by an examination of its potential as a signaling molecule in its own right. We will present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to provide a thorough resource for the scientific community.

The Metabolic Crossroads: Lyso-PAF in PAF Synthesis and Degradation

The concentration of PAF is exquisitely controlled by the balanced activities of synthetic and catabolic enzymes. Lyso-PAF is at the heart of this metabolic regulation, participating in both the formation and inactivation of PAF through the remodeling pathway.

The Remodeling Pathway of PAF Synthesis

The primary route for PAF production in response to inflammatory stimuli is the remodeling pathway. This two-step process begins with the hydrolysis of membrane ether-linked phospholipids, such as alkyl-acyl-glycerophosphocholine, by phospholipase A2 (PLA2). This reaction releases an arachidonic acid molecule from the sn-2 position, yielding Lyso-PAF.

The subsequent and rate-limiting step is the acetylation of Lyso-PAF at the sn-2 hydroxyl group by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT). This conversion is critical for the biological activity of PAF, as the acetyl group is essential for its potent signaling capabilities.

Two key enzymes with lyso-PAF acetyltransferase activity have been identified:

  • LPCAT1: This isoform is constitutively expressed, notably in the lungs, where it is involved in the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant. While it can synthesize PAF, its primary role appears to be in maintaining normal physiological functions.

  • LPCAT2: In contrast, LPCAT2 is the inducible isoform predominantly found in inflammatory cells. Its expression and activity are upregulated by inflammatory stimuli, positioning it as the key enzyme responsible for the rapid biosynthesis of PAF during an inflammatory response.

PAF Degradation: The Return to Lyso-PAF

The potent bioactivity of PAF necessitates a rapid and efficient mechanism for its inactivation. This is primarily achieved by a family of enzymes known as PAF acetylhydrolases (PAF-AHs). These enzymes catalyze the hydrolysis of the acetyl group from the sn-2 position of PAF, converting it back to the biologically inactive Lyso-PAF. This deacetylation step effectively terminates PAF signaling.

The continuous cycle of PAF synthesis from Lyso-PAF and its subsequent degradation back to Lyso-PAF highlights the pivotal role of this molecule in controlling the intensity and duration of PAF-mediated responses.

Quantitative Data on Lyso-PAF and Related Molecules

A quantitative understanding of the components of the PAF signaling pathway is crucial for contextualizing experimental findings and for the development of therapeutic interventions. The following tables summarize key quantitative data related to enzyme kinetics, receptor binding, and physiological concentrations.

EnzymeSubstrateKmVmaxCell/Tissue TypeReference
LPCAT2 (human) Acetyl-CoAMarkedly increased by TSI-01 inhibitorSlightly decreased by TSI-01CHO-S-PAFR cells overexpressing hLPCAT2
LPCAT2 (human) Lyso-PAFUnchanged by TSI-01 inhibitor-CHO-S-PAFR cells overexpressing hLPCAT2

Table 1: Enzyme Kinetics of LPCAT2. This table presents the kinetic parameters of LPCAT2, a key enzyme in the conversion of Lyso-PAF to PAF. The data illustrates the competitive inhibition of the enzyme by the inhibitor TSI-01 with respect to acetyl-CoA.

ReceptorLigandKdCell/Tissue TypeReference
PAF Receptor [3H]PAF0.55 nMHuman Neutrophils
PAF Receptor [3H]PAF2.3 nMHuman Eosinophils
PAF Receptor [3H]PAF4.74 nMRat Peritoneal Polymorphonuclear Leukocytes
PAF Receptor [3H]PAF0.61 nMRat Peritoneal Polymorphonuclear Leukocyte Membranes
PAF Receptor [3H]PAF0.077 nMCanine T Lymphocytes

Table 2: PAF Receptor Binding Affinities. This table summarizes the equilibrium dissociation constants (Kd) for the binding of PAF to its receptor in various cell types and species, indicating a high-affinity interaction.

AnalyteConcentrationSample TypeConditionReference
Lyso-PAF ~300 pg/10^6 cellsHuman NeutrophilsUnstimulated
Lyso-PAF 2-3 fold increaseHuman NeutrophilsStimulated with A23187
Lyso-PAF 3.76 pmol/10^6 cellsRabbit LeukocytesUnstimulated
Lyso-PAF 1.7-fold increaseRabbit LeukocytesStimulated with A23187
PAF 2.27 pmol/10^6 cellsRabbit LeukocytesUnstimulated
PAF ~17-fold increaseRabbit LeukocytesStimulated with A23187
Lyso-PAF 2.5 µg/g wet tissueRat Brain (Hypothalamus)-
Lyso-PAF 0.7 µg/g wet tissueRat Brain (Cortex)-
PAF UndetectableRat Brain (Hypothalamus)-
PAF 0-16 ng/g wet tissueRat Brain (Cortex)-

Table 3: Physiological and Pathological Concentrations of Lyso-PAF and PAF. This table provides an overview of the measured concentrations of Lyso-PAF and PAF in different biological samples under both basal and stimulated conditions, highlighting the dynamic changes in their levels.

Signaling Pathways

The signaling functions related to Lyso-PAF can be categorized into three distinct pathways: the classical PAF receptor-mediated pathway initiated by its conversion to PAF, a proposed direct signaling role for Lyso-PAF that opposes PAF's actions, and a novel intracellular signaling cascade.

The Canonical PAF Signaling Pathway

Upon its synthesis from Lyso-PAF, PAF binds to its G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The PAF receptor is coupled to various G-proteins, including Gq, Gi, and G12/13.

PAF_Signaling PAF PAF PAFR PAFR PAF->PAFR Binds G_protein G_protein PAFR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2_release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates downstream downstream Ca2_release->downstream PKC->downstream

The Opposing Signaling Pathway of Lyso-PAF

Contradicting its long-held status as an inactive metabolite, some studies have demonstrated that Lyso-PAF can exert biological effects that are distinct from and often opposite to those of PAF. A key mechanism proposed for this activity is the elevation of intracellular cyclic adenosine monophosphate (cAMP). This effect is independent of the PAF receptor.

LysoPAF_cAMP_Signaling Lyso_PAF Lyso-PAF Unknown_Receptor Unknown_Receptor Lyso_PAF->Unknown_Receptor Binds AC AC Unknown_Receptor->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates inhibition inhibition PKA->inhibition Leads to

Intracellular Signaling of Lyso-PAF: The RAF1 Activation Pathway

Recent groundbreaking research has uncovered a novel intracellular signaling role for Lyso-PAF, completely independent of cell surface receptors. This pathway involves the intracellular enzyme Phospholipase A2, group VII (PLA2G7), which converts PAF to Lyso-PAF. The resulting intracellular Lyso-PAF then contributes to the activation of the RAF1 kinase, a key component of the MAPK/ERK signaling cascade.

LysoPAF_RAF1_Signaling PAF_intra PAF_intra PLA2G7 PLA2G7 PAF_intra->PLA2G7 Substrate Lyso_PAF_intra Lyso_PAF_intra PLA2G7->Lyso_PAF_intra Produces PAK2 PAK2 Lyso_PAF_intra->PAK2 Promotes Activation RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

Experimental Protocols

The investigation of Lyso-PAF's role in signaling requires a variety of specialized biochemical and cell-based assays. This section provides detailed methodologies for key experiments cited in the literature.

Quantification of Lyso-PAF and PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of Lyso-PAF and PAF in biological samples.

Protocol:

  • Sample Preparation:

    • For cell samples (e.g., monocytes, neutrophils), wash cells with ice-cold Hanks' Balanced Salt Solution (HBSS) and resuspend to a concentration of 1x10^6 cells/mL.

    • For plasma samples, use directly.

    • Add an internal standard, such as deuterated PAF ([d4] 16:0 PAF), to the sample.

  • Lipid Extraction:

    • Perform a modified Bligh-Dyer extraction by adding methanol and chloroform to the sample.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Sample Concentration and Reconstitution:

    • Dry the chloroform extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., ammonium acetate in mobile phase A) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Employ a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

    • Utilize an electrospray ionization (ESI) source, often in negative ion mode to differentiate PAF from isobaric lysophosphatidylcholine (lyso-PC).

    • Perform selected reaction monitoring (SRM) to detect specific parent-to-fragment ion transitions for each analyte and the internal standard. For example, monitor the transition for the phosphocholine headgroup fragment at m/z 184 for PAF, and use the fragment at m/z 104 to distinguish it from lyso-PC.

LC_MS_Workflow start Biological Sample (Cells or Plasma) add_is Add Internal Standard (e.g., [d4]PAF) start->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction dry_recon Dry and Reconstitute extraction->dry_recon lc Liquid Chromatography (Reversed-Phase) dry_recon->lc ms Tandem Mass Spectrometry (ESI-SRM) lc->ms quant Quantification ms->quant

LPCAT Acetyltransferase Activity Assay

This assay measures the activity of LPCAT enzymes by quantifying the conversion of Lyso-PAF to PAF.

Protocol:

  • Enzyme Source Preparation:

    • Prepare microsomal fractions from cells or tissues of interest, or use purified recombinant LPCAT enzymes.

  • Reaction Mixture:

    • In a reaction buffer (e.g., Tris-HCl with appropriate cofactors), combine the enzyme source with Lyso-PAF and radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent mixture such as chloroform/methanol.

    • Perform a lipid extraction to separate the lipid products from the aqueous components.

  • Product Separation and Quantification:

    • Separate the radiolabeled PAF product from the unreacted substrates using thin-layer chromatography (TLC).

    • Scrape the silica corresponding to the PAF band and quantify the radioactivity using liquid scintillation counting.

PAF Acetylhydrolase (PAF-AH) Activity Assay

This assay determines the activity of PAF-AH by measuring the hydrolysis of PAF to Lyso-PAF.

Protocol:

  • Substrate Preparation:

    • Use a radiolabeled PAF substrate, such as 1-O-Hexadecyl [3H-acetyl]PAF, to allow for the detection of the released radiolabeled acetate.

    • Alternatively, a colorimetric substrate like 2-thio PAF can be used, where the release of free thiols is detected with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Enzyme Source:

    • Use plasma, serum, cell lysates, or purified PAF-AH enzyme.

  • Reaction and Incubation:

    • Combine the enzyme source with the substrate in an appropriate buffer.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Radiometric Assay: Separate the released [3H]acetate from the unreacted [3H-acetyl]PAF using a separation method like reversed-phase chromatography, and quantify the radioactivity of the acetate fraction.

    • Colorimetric Assay: Add DTNB to the reaction mixture and measure the absorbance at 405-414 nm to quantify the amount of free thiols produced.

Intracellular cAMP Measurement Assay

This assay is used to investigate the effect of Lyso-PAF on intracellular cAMP levels.

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., neutrophils, platelets) in appropriate media.

    • Treat the cells with various concentrations of Lyso-PAF or a vehicle control for a defined period. The inclusion of a phosphodiesterase inhibitor (e.g., IBMX) is recommended to prevent cAMP degradation.

  • Cell Lysis:

    • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit or a mild acid like 0.1 M HCl to release intracellular cAMP and inactivate phosphodiesterases.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay). These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific antibody or a cAMP-dependent protein kinase.

Neutrophil NADPH Oxidase Activity Assay

This assay measures the production of superoxide by neutrophils, a key function that can be modulated by PAF and Lyso-PAF.

Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Cell Treatment:

    • Pre-incubate the isolated neutrophils with Lyso-PAF, PAF, or a vehicle control for a short period (e.g., 5 minutes).

  • Stimulation and Detection:

    • Stimulate the neutrophils with an agonist such as f-Met-Leu-Phe (fMLF) or phorbol myristate acetate (PMA).

    • Measure superoxide production using a chemiluminescence-based method with a probe like luminol or isoluminol, or by the reduction of cytochrome c or nitroblue tetrazolium (NBT).

    • The change in chemiluminescence or absorbance is monitored over time using a plate reader or luminometer.

Platelet Aggregation Assay

This assay assesses the ability of Lyso-PAF to modulate platelet aggregation induced by other agonists.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect fresh whole blood in an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to obtain PRP.

  • Aggregation Measurement:

    • Use a light transmission aggregometer, which measures the increase in light transmission as platelets aggregate.

    • Pre-treat the PRP with different concentrations of Lyso-PAF or a vehicle control for a few minutes.

    • Induce platelet aggregation by adding an agonist such as thrombin or ADP.

    • Record the change in light transmission over time to generate aggregation curves.

RAF1 Kinase Activity Assay

This assay is used to determine the effect of intracellular Lyso-PAF on the activity of RAF1 kinase.

Protocol:

  • Cell Lysate Preparation:

    • Culture and treat cells as required (e.g., with or without knockdown of PLA2G7).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation of RAF1:

    • Incubate the cell lysates with an antibody specific for RAF1 to immunoprecipitate the kinase.

  • In Vitro Kinase Assay:

    • Wash the immunoprecipitated RAF1 to remove non-specific proteins.

    • Resuspend the RAF1-antibody-bead complex in a kinase assay buffer containing ATP and a substrate for RAF1, such as recombinant, purified MEK1.

  • Detection of Substrate Phosphorylation:

    • After incubation, stop the kinase reaction.

    • Analyze the phosphorylation of the substrate (e.g., MEK1) by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is indicative of RAF1 kinase activity.

Conclusion and Future Directions

The role of Lyso-PAF in platelet-activating factor signaling is far more complex than initially appreciated. While its function as the immediate precursor to PAF is well-established and fundamentally important, the evidence for its own signaling capabilities is compelling and continues to grow. The opposing effects of Lyso-PAF on neutrophil and platelet activation via a cAMP-dependent pathway suggest a sophisticated feedback mechanism to temper the potent pro-inflammatory actions of PAF. Moreover, the discovery of an intracellular signaling pathway where Lyso-PAF activates RAF1 opens up entirely new avenues of research into the regulation of cell proliferation and cancer biology.

For researchers and drug development professionals, this dual functionality of Lyso-PAF presents both challenges and opportunities. Targeting the enzymes that interconvert PAF and Lyso-PAF, such as LPCAT2 and PAF-AH, remains a promising strategy for modulating inflammatory responses. However, the potential for Lyso-PAF to exert its own biological effects must be carefully considered in the development and evaluation of such therapies.

Future research should focus on several key areas:

  • Identification of the Lyso-PAF Receptor: The putative receptor responsible for the cAMP-mediated effects of Lyso-PAF remains to be identified. Its discovery would be a major breakthrough in understanding the full scope of Lyso-PAF's signaling capabilities.

  • Elucidation of the Intracellular Lyso-PAF Pathway: Further investigation is needed to fully characterize the mechanism by which intracellular Lyso-PAF activates PAK2 and RAF1 and to explore the broader implications of this pathway in different cell types and disease states.

  • In Vivo Validation: Many of the novel functions of Lyso-PAF have been demonstrated in vitro. In vivo studies are crucial to confirm the physiological and pathological relevance of these findings.

  • Therapeutic Targeting: A deeper understanding of the distinct roles of Lyso-PAF and PAF may lead to the development of more selective and effective therapies for a range of inflammatory and proliferative disorders.

References

An In-depth Technical Guide to the Discovery and History of Lyso-PAF Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to Lyso-Platelet-Activating Factor (Lyso-PAF). Initially identified as the inactive precursor and metabolite of the potent inflammatory mediator Platelet-Activating Factor (PAF), Lyso-PAF has emerged as a molecule with its own distinct biological activities and signaling pathways. This document details the biochemical pathways governing its synthesis and degradation, summarizes key experimental protocols for its study, and presents its known physiological and pathological roles. Quantitative data on Lyso-PAF levels in various biological contexts are tabulated for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted lysophospholipid.

Discovery and History

The story of Lyso-PAF is intrinsically linked to the discovery of Platelet-Activating Factor (PAF). In the early 1970s, researchers identified a potent bioactive lipid released from basophils that could induce platelet aggregation and anaphylaxis[1]. This molecule was subsequently named Platelet-Activating Factor. The elucidation of PAF's structure as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was a landmark achievement that opened the door to understanding its metabolism.

Lyso-PAF, or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, was identified as the immediate precursor in the "remodeling" pathway of PAF synthesis and the primary, biologically inactive metabolite upon PAF degradation[2][3]. The enzymes responsible for this metabolic cycle, namely Phospholipase A2 (PLA2), Lyso-PAF Acetyltransferase (Lyso-PAF AT), and PAF Acetylhydrolase (PAF-AH), became central to the study of PAF-mediated inflammation. For a significant period, Lyso-PAF was largely considered an inert byproduct. However, subsequent research has challenged this view, revealing that Lyso-PAF can exert biological effects independent of its conversion to PAF, suggesting a more complex regulatory role in cellular signaling[1][2].

Biochemical Pathways

The cellular concentration of Lyso-PAF is tightly regulated by a series of enzymatic reactions that constitute the remodeling pathway of PAF metabolism.

Synthesis of Lyso-PAF

Lyso-PAF is primarily generated through the action of Phospholipase A2 (PLA2) on membrane ether phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. PLA2 hydrolyzes the acyl group at the sn-2 position, releasing Lyso-PAF and a fatty acid, often arachidonic acid, which is a precursor for eicosanoids.

Conversion to and from PAF

Lyso-PAF sits at a crucial metabolic crossroads. It can be acetylated to form the highly active PAF by Lyso-PAF Acetyltransferase (Lyso-PAF AT) , using acetyl-CoA as the acetyl donor. Conversely, PAF is inactivated by PAF Acetylhydrolase (PAF-AH) , which removes the acetyl group from the sn-2 position, regenerating Lyso-PAF. This cyclical process allows for the rapid production and inactivation of PAF in response to cellular stimuli.

PAF_Metabolism Membrane Ether Phospholipid Membrane Ether Phospholipid Lyso-PAF Lyso-PAF Membrane Ether Phospholipid->Lyso-PAF PLA2 Arachidonic Acid Arachidonic Acid Membrane Ether Phospholipid->Arachidonic Acid PLA2 PAF PAF Lyso-PAF->PAF Lyso-PAF AT PAF->Lyso-PAF PAF-AH Acetyl-CoA Acetyl-CoA Lyso-PAF AT Lyso-PAF AT Acetyl-CoA->Lyso-PAF AT Acetate Acetate PAF-AH PAF-AH PAF-AH->Acetate

Figure 1: The remodeling pathway of PAF metabolism, highlighting the central role of Lyso-PAF.

Biological Functions of Lyso-PAF

While initially deemed inactive, accumulating evidence suggests that Lyso-PAF possesses intrinsic biological activities.

Opposing Effects to PAF

In neutrophils, Lyso-PAF has been shown to have effects that oppose those of PAF. While PAF potentiates neutrophil NADPH oxidase activation, Lyso-PAF inhibits this function in a dose-dependent manner. This inhibitory effect is independent of the PAF receptor and is mediated through an increase in intracellular cAMP levels. Similarly, Lyso-PAF can inhibit thrombin-induced platelet aggregation, again by elevating intracellular cAMP.

Intracellular Signaling

Recent studies have unveiled a role for intracellular Lyso-PAF in signaling pathways. In melanoma cells expressing mutant NRAS, intracellular PLA2G7 generates Lyso-PAF, which then contributes to the activation of the RAF1-MEK-ERK pathway, promoting cell proliferation. This occurs through the binding of Lyso-PAF to p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1.

LysoPAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NRAS (mutant) NRAS (mutant) PLA2G7 PLA2G7 NRAS (mutant)->PLA2G7 activates Lyso-PAF Lyso-PAF PLA2G7->Lyso-PAF produces from PAF PAF PAF PAK2 PAK2 Lyso-PAF->PAK2 binds and activates RAF1 RAF1 PAK2->RAF1 phosphorylates (S338) MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation

Figure 2: Intracellular signaling pathway of Lyso-PAF in NRAS-mutant melanoma cells.

Role in Disease

The involvement of Lyso-PAF in various pathological conditions is an expanding area of research.

Inflammation

Given its position in the PAF metabolic pathway, Lyso-PAF levels can be indicative of inflammatory processes. In chronic rhinosinusitis with nasal polyps (CRSwNP), particularly in patients with asthma, the concentrations of Lyso-PAF isoforms (C16, C18, and C18:1) are significantly higher in nasal polyp tissues compared to healthy nasal mucosa. This suggests a role for the PAF/PAFR system, including its precursor Lyso-PAF, in the pathophysiology of this inflammatory condition.

Cancer

As mentioned earlier, Lyso-PAF has been implicated in promoting the proliferation of melanoma cells with NRAS mutations through the RAF1-MEK-ERK pathway. This highlights a potential therapeutic target for this specific cancer subtype. The role of Lyso-PAF in other cancers is an active area of investigation.

Neurological and Lysosomal Storage Disorders

Recent studies have identified Lyso-PAFs as secondary storage compounds in several lysosomal storage diseases (LSDs), including Niemann-Pick disease type C1 (NPC1), GM1 gangliosidosis, and Tay-Sachs disease. Elevated Lyso-PAF levels correlate with the accumulation of primary storage substances, suggesting their potential as biomarkers for disease progression and therapeutic efficacy.

Quantitative Data

The concentration of Lyso-PAF varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data.

Table 1: Lyso-PAF Isoform Concentrations in Human Nasal Tissues (ng/g of tissue)

Tissue TypeLyso-PAF C16Lyso-PAF C18Lyso-PAF C18:1
Healthy Nasal MucosaLower ConcentrationsLower ConcentrationsLower Concentrations
Nasal Polyps (CRSwNP)Higher ConcentrationsHigher ConcentrationsHigher Concentrations
Nasal Polyps (CRSwNP with Asthma)Significantly Higher ConcentrationsSignificantly Higher ConcentrationsSignificantly Higher Concentrations

Data adapted from a study on chronic rhinosinusitis with nasal polyps. Absolute values were not provided in the abstract.

Table 2: Lyso-PAF Levels in Human Plasma and Cells

Sample TypeConditionLyso-PAF ConcentrationReference
Human NeutrophilsUnstimulated~300 pg/10^6 cells
Human NeutrophilsStimulated (A23187)2-3 fold increase
Human PlasmaNormal Males (40-65 years)102 - 253 ng/mL
Human PlasmaNormal Females (40-65 years)74 - 174 ng/mL
Human PlasmaSeverely Ill Patients33 ± 15 ng/mL
Human Bone Marrow PlasmaHealthy Volunteers594 ± 67 ng/mL
Human Blood PlasmaHealthy Volunteers1448 ± 99 ng/mL

Experimental Protocols

The study of Lyso-PAF and its metabolizing enzymes involves a range of biochemical assays.

PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric)

This assay measures the release of [³H]acetate from [³H-acetyl]PAF.

  • Substrate Preparation: Mix [³H-acetyl]PAF with unlabeled PAF to the desired specific activity and concentration. Evaporate the solvent under nitrogen and resuspend in buffer (e.g., 0.1 M HEPES or PBS, pH 7.2) by sonication.

  • Sample Preparation: Dilute plasma or serum samples in the assay buffer.

  • Reaction: Incubate the diluted sample with the [³H-acetyl]PAF substrate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 10 M acetic acid).

  • Separation: Separate the product ([³H]acetate) from the unreacted substrate using a C18 solid-phase extraction column. The [³H]acetate will be in the eluate.

  • Quantification: Measure the radioactivity of the eluate using liquid scintillation counting.

Lyso-PAF Acetyltransferase (Lyso-PAF AT) Activity Assay

This assay measures the incorporation of [³H]acetyl-CoA into Lyso-PAF to form [³H]PAF.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), BSA, Lyso-PAF, and the cell or tissue fraction to be assayed.

  • Initiation: Start the reaction by adding [³H]acetyl-CoA.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate proteins and larger lipids.

  • Separation: Centrifuge to pellet the precipitate. The unreacted [³H]acetyl-CoA remains in the supernatant.

  • Washing: Wash the pellet to remove any remaining free [³H]acetyl-CoA.

  • Quantification: Resuspend the pellet and measure the incorporated radioactivity by liquid scintillation counting.

Quantitative Analysis of Lyso-PAF by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Lyso-PAF isoforms.

LysoPAF_Analysis_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add deuterated Lyso-PAF Lipid Extraction Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Reconstitute in mobile phase Internal Standard Spiking->Lipid Extraction e.g., Bligh-Dyer method Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry e.g., C18 column Data Analysis Data Analysis Mass Spectrometry->Data Analysis Electrospray Ionization (ESI) Quantification Quantification Data Analysis->Quantification Compare peak areas of analyte and internal standard

Figure 3: A typical experimental workflow for the quantitative analysis of Lyso-PAF by LC-MS/MS.

Conclusion

Lyso-PAF has evolved from being considered a mere inactive precursor of PAF to a bioactive lipid with distinct signaling properties and pathological relevance. Its role in inflammation, cancer, and neurological disorders underscores the importance of further research into its metabolism and mechanisms of action. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the therapeutic potential of targeting Lyso-PAF and its associated pathways. The continued investigation of this once-overlooked molecule promises to unveil new insights into cellular signaling and disease pathogenesis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lyso-PAF C-16 by LC-MS Using Lyso-PAF C-16-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) and its precursor, lyso-PAF, are potent lipid mediators involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Accurate quantification of these low-abundance signaling molecules is crucial for understanding their roles in disease and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of PAF and lyso-PAF due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as Lyso-PAF C-16-d4, is essential for correcting for sample matrix effects and variations during sample preparation and analysis, thereby ensuring accurate and precise quantification.[3][4]

This document provides detailed application notes and protocols for the quantification of Lyso-PAF C-16 in biological matrices, such as plasma, using this compound as an internal standard with LC-MS/MS.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling context of Lyso-PAF and the experimental workflow for its quantification.

Lyso-PAF Signaling Context Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Hydrolysis Lyso-PAF Lyso-PAF PLA2->Lyso-PAF LPCAT1/2 LPCAT1/2 Lyso-PAF->LPCAT1/2 Acetylation PAF PAF LPCAT1/2->PAF Cellular Response Cellular Response PAF->Cellular Response Receptor Binding LC-MS/MS Workflow for Lyso-PAF Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Lipid Extraction Lipid Extraction Protein Precipitation->Lipid Extraction Evaporation and Reconstitution Evaporation and Reconstitution Lipid Extraction->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

References

Application Notes and Protocol for the Quantification of Lyso-PAF C-16-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C16) in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lyso-PAF C-16-d4, for accurate and precise quantification. This protocol is intended for researchers in drug development and life sciences who require a robust method for analyzing this important lipid mediator.

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated from membrane phospholipids by the action of phospholipase A2 (PLA2) and can be subsequently acetylated to form PAF in what is known as the "remodeling pathway". While often considered the inactive precursor to PAF, recent studies have suggested that Lyso-PAF itself may possess intracellular signaling functions, contributing to RAF1 activation.

Accurate quantification of Lyso-PAF C16 is crucial for understanding its role in various disease states and for the development of therapeutic interventions targeting the PAF signaling pathway. LC-MS/MS offers the highest degree of sensitivity and specificity for this application, particularly when coupled with stable isotope dilution using a deuterated internal standard like this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: Lyso-PAF C16 and this compound (internal standard, ISTD)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Biological Matrix: Human Plasma (or other relevant biological samples)

  • Equipment:

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 x g

    • LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

    • Reversed-phase C18 analytical column

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol utilizes a simple and efficient methanol-based protein precipitation method for the extraction of Lyso-PAF from plasma.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of plasma sample.

  • Internal Standard Spiking: Add a predetermined amount of this compound solution (in methanol) to the plasma to achieve a final concentration within the calibration range.

  • Precipitation and Extraction: Add 500 µL of ice-cold methanol to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant, containing the extracted lipids, to a new tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
8.01090
10.01090
10.19010
12.09010
Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters (starting points, instrument-specific optimization required):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Curtain Gas: 30 psi

    • Collision Gas (Argon): 5 x 10-3 mbar

Data Presentation

MRM Transitions

The following MRM transitions should be monitored for the quantification and confirmation of Lyso-PAF C16 and its internal standard. The transition to m/z 184 corresponds to the characteristic phosphocholine headgroup fragment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Lyso-PAF C16482.4184.1Quantifier
Lyso-PAF C16482.4104.1Qualifier
This compound486.4184.1Internal Standard
Quantitative Performance

The following table summarizes the expected quantitative performance of the method. These values are representative of modern LC-MS/MS platforms and may vary based on the specific instrumentation used.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with This compound (ISTD) plasma->spike extract Add 500 µL Cold Methanol & Vortex spike->extract incubate Incubate on Ice (20 min) extract->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Reversed-Phase C18 LC (Gradient Elution) supernatant->lc ms Tandem Mass Spectrometer (Positive ESI, MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / ISTD) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: LC-MS/MS workflow for Lyso-PAF C16 quantification.

Lyso-PAF in the PAF Remodeling Pathway

Caption: The PAF remodeling pathway showing Lyso-PAF's central role.

Quantitative Analysis of Platelet-Activating Factor (PAF) C-16 using Isotope-Labeled Internal Standard Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) C-16 is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes. Its activities include inducing platelet aggregation, inflammation, and allergic responses.[1] Given its significant biological roles, accurate quantification of PAF C-16 in various biological matrices is crucial for understanding its function in health and disease, and for the development of novel therapeutics targeting its pathways.

This document provides a detailed protocol for the quantitative analysis of PAF C-16 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Lyso-PAF C-16-d4. The use of an isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Biological Significance of PAF C-16

PAF C-16 exerts its biological effects primarily through binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events, leading to the activation of various downstream effectors.

PAF C-16 Signaling Pathway

The binding of PAF C-16 to its receptor initiates a signaling cascade that is central to many cellular responses. Key steps in this pathway include:

  • Receptor Activation: PAF C-16 binds to the PAFR on the cell surface.

  • G-Protein Coupling: The activated PAFR couples to intracellular heterotrimeric G-proteins.

  • Phospholipase C (PLC) Activation: The G-protein activation leads to the stimulation of phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling:

    • IP3 mediates the release of intracellular calcium (Ca2+).

    • DAG , along with Ca2+, activates Protein Kinase C (PKC).

    • PKC activation leads to the phosphorylation of various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).

  • Cellular Responses: The activation of these pathways culminates in diverse cellular responses such as inflammation, platelet aggregation, and apoptosis.[1][2][3]

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF_C16 PAF C-16 PAFR PAFR PAF_C16->PAFR Binding G_Protein G-Protein PAFR->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Activation Ca2->PKC Co-activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activation Cellular_Response Cellular Responses (Inflammation, Aggregation) MAPK_Pathway->Cellular_Response Leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Lipid_Extraction Lipid Extraction (Bligh-Dyer Method) Add_IS->Lipid_Extraction Dry_Extract Dry Down Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute LC_Separation Liquid Chromatography (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of PAF C-16 Calibration_Curve->Quantification

References

Application Notes and Protocols: Lyso-PAF C-16-d4 in Lipid Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a key intermediate in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] Lyso-PAF itself, traditionally considered an inactive precursor, has been shown to possess intracellular signaling functions, notably in the activation of the RAS-RAF1 signaling pathway.[3][4][5] Accurate quantification of Lyso-PAF species is therefore crucial for understanding their roles in health and disease.

Lyso-PAF C-16-d4 is a deuterated analog of Lyso-PAF C-16, the most common form of Lyso-PAF. Its stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Lyso-PAF C-16. This document provides detailed application notes and protocols for the use of this compound in lipid profiling studies.

Applications of this compound

The primary application of this compound is as an internal standard in quantitative lipidomics for the accurate measurement of Lyso-PAF C-16 levels in various biological samples, including plasma, serum, cells, and tissues. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high precision and accuracy of the results.

Recent studies have utilized such quantitative approaches to investigate the role of Lyso-PAF in various conditions. For instance, targeted lipidomic analysis has been employed to study the modulation of Lyso-PAF C16 levels in COVID-19 patients, revealing significant differences between healthy individuals and those with mild to severe disease, as well as the impact of glucocorticoid treatment.

Quantitative Data Summary

The following table summarizes quantitative data on Lyso-PAF (16:0) levels from a study on COVID-19 patients, illustrating the application of precise quantification in a clinical research setting. The data is presented as the area ratio of the metabolite to the corresponding internal standard.

Patient Group Lyso-PAF (16:0) Area Ratio (Median) Number of Subjects (n)
Healthy Controls~0.835
Mild/Moderate COVID-19~1.255
Severe/Critical COVID-19~1.0145
Mild/Moderate (No Glucocorticoids)~1.135
Mild/Moderate (With Glucocorticoids)~1.320
Severe/Critical (No Glucocorticoids)~1.042
Severe/Critical (With Glucocorticoids)~1.0103

Data adapted from a study on COVID-19 patients. The area ratio represents the relative abundance of Lyso-PAF (16:0).

Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for lipid extraction from biofluids.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in ethanol)

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma/serum.

  • Add a known amount of this compound internal standard solution to the sample. The final concentration should be optimized based on the expected endogenous levels and instrument sensitivity.

  • Add 200 µL of cold methanol.

  • Vortex thoroughly for 30 seconds to precipitate proteins.

  • Add 500 µL of chloroform and vortex for 1 minute.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Lipid Extraction from Cultured Cells

This protocol is a generalized method for extracting lipids from cell pellets.

Materials:

  • Cell pellet (minimum of 1x10^6 cells)

  • This compound internal standard solution

  • Methanol (MeOH), HPLC grade, pre-chilled to -20°C

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes (2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Add a known amount of this compound internal standard solution to the cell pellet.

  • Add 200 µL of cold methanol to the cell pellet.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Add 500 µL of chloroform, vortex for 1 minute, and incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Lyso-PAF C-16

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Lyso-PAF from other lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Lyso-PAF C-16 (endogenous): Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 184, corresponding to the phosphocholine headgroup).

    • This compound (internal standard): Monitor the transition of the deuterated precursor ion (m/z) to the same product ion (m/z 184).

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Quantification: The concentration of endogenous Lyso-PAF C-16 is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the this compound internal standard and comparing this to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.

Signaling Pathways and Experimental Workflows

Intracellular Signaling of Lyso-PAF

Recent research has unveiled a novel intracellular signaling role for Lyso-PAF, which was previously considered biologically inactive. Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the phosphorylation and activation of RAF1, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival.

Lyso_PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2G7_mem PLA2G7 Lyso_PAF Lyso-PAF PLA2G7_mem->Lyso_PAF Converts PAF PAF PAK2 PAK2 Lyso_PAF->PAK2 Binds to and activates p_PAK2 p-PAK2 (Active) PAK2->p_PAK2 RAF1 RAF1 p_PAK2->RAF1 Phosphorylates (S338) p_RAF1 p-RAF1 (Active) RAF1->p_RAF1 Downstream_Signaling Downstream Signaling (MEK-ERK Pathway) p_RAF1->Downstream_Signaling Activates

Caption: Intracellular Lyso-PAF signaling pathway leading to RAF1 activation.

Experimental Workflow for Lipid Profiling

The following diagram illustrates a typical workflow for the quantitative analysis of Lyso-PAF C-16 in biological samples using this compound as an internal standard.

Lipid_Profiling_Workflow Sample_Collection 1. Biological Sample (Plasma, Cells, Tissue) IS_Spiking 2. Spike with This compound Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) IS_Spiking->Lipid_Extraction Drying_Reconstitution 4. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Drying_Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for quantitative lipid profiling of Lyso-PAF.

References

Application Notes and Protocols for Lyso-PAF C-16-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a key metabolite in the platelet-activating factor (PAF) signaling pathway. While initially considered an inactive metabolite of PAF, recent studies have highlighted its role in intracellular signaling, particularly in the RAS-RAF1 signaling cascade. Accurate and reliable quantification of Lyso-PAF species, such as Lyso-PAF C16-d4, in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation of Lyso-PAF C16-d4 for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The choice of sample preparation method is critical for achieving accurate and reproducible quantification of Lyso-PAF C16-d4. Below is a summary of expected performance characteristics for two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The data presented is representative for the analysis of small molecule lipids in plasma and is intended to provide a general comparison.

Table 1: Comparison of Sample Preparation Methods for Lyso-PAF C16-d4 Analysis

ParameterSolid-Phase Extraction (SPE) with Oasis HLBLiquid-Liquid Extraction (LLE) with MTBE
Recovery >85%70-95%
Matrix Effect Minimized (<15% signal suppression/enhancement)Variable, can be significant
Precision (%RSD) <10%<15%
Throughput High (96-well plate format)Moderate
Solvent Consumption Low to ModerateHigh
Automation Potential HighModerate

Table 2: Representative LC-MS/MS Method Parameters and Performance for Lyso-PAF Analysis

ParameterValue
Internal Standard Lyso-PAF C16-d4
Calibration Range 1 - 2000 ng/mL[1]
Lower Limit of Quantification (LLOQ) < 200 pg on column[1]
Accuracy 85-115%
Precision (Intra- and Inter-day) < 15%
Linearity (r²) > 0.99

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol using Oasis HLB

This protocol is a simplified 3-step method that provides high recovery and low matrix effects for the extraction of Lyso-PAF C16-d4 from plasma.

Materials:

  • Oasis HLB 96-well plate or cartridges

  • Human plasma

  • Lyso-PAF C16-d4 internal standard (IS) solution

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Positive pressure manifold or vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of Lyso-PAF C16-d4 internal standard solution.

    • Add 300 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • Load:

    • Directly load the pre-treated plasma sample onto the Oasis HLB sorbent without prior conditioning or equilibration of the sorbent.

  • Wash:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute:

    • Elute the Lyso-PAF C16-d4 with 1 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol using Methyl-tert-butyl ether (MTBE)

This protocol utilizes a liquid-liquid extraction approach for the isolation of Lyso-PAF C16-d4 from plasma.

Materials:

  • Human plasma

  • Lyso-PAF C16-d4 internal standard (IS) solution

  • Methanol (MeOH), ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Water, HPLC grade

  • Centrifuge

Procedure:

  • Protein Precipitation and IS Spiking:

    • To 100 µL of human plasma in a glass tube, add 10 µL of Lyso-PAF C16-d4 internal standard solution.

    • Add 900 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Phase Separation:

    • Add 3 mL of MTBE to the tube and vortex for 1 minute.

    • Add 750 µL of water and vortex for 20 seconds.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Extraction:

    • Carefully collect the upper organic layer (MTBE phase) containing the lipids and transfer to a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow

G cluster_plasma Plasma Sample cluster_is Internal Standard cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis plasma 100 µL Human Plasma is 10 µL Lyso-PAF C16-d4 IS spe_load Load onto Oasis HLB is->spe_load Add to Plasma lle_ppt Protein Precipitation (MeOH) is->lle_ppt Add to Plasma spe_wash Wash with 5% MeOH spe_load->spe_wash spe_elute Elute with ACN spe_wash->spe_elute drydown Dry Down spe_elute->drydown lle_extract Extract with MTBE lle_ppt->lle_extract lle_phase Phase Separation lle_extract->lle_phase lle_phase->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF Platelet-Activating Factor (PAF) PLA2G7 PLA2G7 PAF->PLA2G7 LysoPAF Lyso-PAF PLA2G7->LysoPAF Hydrolysis PAK2 PAK2 LysoPAF->PAK2 Binds & Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols for Targeted Lipidomics Assays Using Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid involved in a variety of physiological and pathological processes. It serves as the immediate precursor to the potent inflammatory mediator, platelet-activating factor (PAF), through the "remodeling pathway" and is also the product of PAF inactivation by PAF acetylhydrolase (PAF-AH). Recent research has unveiled that Lyso-PAF is not merely an inactive metabolite but also possesses its own distinct signaling functions, including the activation of the MEK-ERK pathway. Accurate quantification of Lyso-PAF C-16, a common species of Lyso-PAF, in biological matrices is crucial for understanding its role in health and disease.

This document provides detailed application notes and protocols for the targeted quantification of Lyso-PAF C-16 in biological samples, such as plasma and serum, using Lyso-PAF C-16-d4 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Quantitative Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Lyso-PAF C-16 using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)< 200 pg/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC5≤ 15≤ 1585 - 115
Medium QC50≤ 15≤ 1585 - 115
High QC1500≤ 15≤ 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Lyso-PAF C-1685 - 11090 - 110
This compound85 - 11090 - 110

Experimental Protocols

Sample Preparation

Two common methods for extracting Lyso-PAF from plasma or serum are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Spike Internal Standard: In a clean microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add Sample: Add 90 µL of the plasma or serum sample to the tube containing the internal standard. Vortex briefly to mix.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and centrifuge again to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract by removing more interfering substances.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Spike Internal Standard: In a clean glass tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add Sample: Add 90 µL of the plasma or serum sample to the tube.

  • Add Extraction Solvent: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex for 2 minutes.

  • Phase Separation: Add 200 µL of water and vortex for another 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Lyso-PAF C-16 and its deuterated internal standard.

Table 4: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
Lyso-PAF C-16 (Analyte)Precursor Ion (m/z): 482.4 -> Product Ion (m/z): 184.1
This compound (Internal Standard)Precursor Ion (m/z): 486.4 -> Product Ion (m/z): 184.1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Lyso-PAF and the experimental workflow for its quantification.

PAF_Remodeling_Pathway PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) LysoPAF Lyso-PAF C-16 PC->LysoPAF Hydrolysis PAF PAF C-16 LysoPAF->PAF Acetylation PAF->LysoPAF Deacetylation PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT Lyso-PAF Acetyltransferase (LPCAT) LPCAT->LysoPAF PAFAH PAF Acetylhydrolase (PAF-AH) PAFAH->PAF

Caption: The PAF Remodeling Pathway.

LysoPAF_Signaling_Pathway LysoPAF Intracellular Lyso-PAF PAK2 PAK2 LysoPAF->PAK2 Activates RAF1 RAF1 PAK2->RAF1 Phosphorylates (S338) MEK MEK1/2 RAF1->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation and Growth ERK->Proliferation

Caption: Intracellular Lyso-PAF Signaling Cascade.[1]

Experimental_Workflow Sample Plasma/Serum Sample Spike Spike with This compound Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Experimental Workflow for Lyso-PAF Quantification.

References

Application Notes and Protocols for Lyso-PAF C16-d4 in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor (Lyso-PAF) is a metabolite of platelet-activating factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. The conversion of PAF to Lyso-PAF is catalyzed by the enzyme PAF acetylhydrolase (PAF-AH), encoded by the PLA2G7 gene. While historically considered the inactive form of PAF, recent research has unveiled a novel intracellular signaling role for Lyso-PAF, particularly in the context of cancer cell proliferation and survival.

Lyso-PAF C16-d4 is a deuterated form of Lyso-PAF with a 16-carbon alkyl chain at the sn-1 position. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Lyso-PAF in biological samples. This allows for precise and accurate measurements in various in vivo models, aiding in the elucidation of its metabolic pathways and signaling functions.

These application notes provide an overview of the in vivo research applications of Lyso-PAF C16-d4, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Applications in In Vivo Research

The primary in vivo application of Lyso-PAF C16-d4 is as an internal standard for the quantification of endogenous Lyso-PAF in various biological matrices. Accurate measurement of Lyso-PAF is crucial in studies investigating:

  • Cancer Biology: Investigating the role of the PLA2G7-Lyso-PAF axis in promoting tumor growth and proliferation, particularly in cancers with activating mutations in RAS oncogenes (e.g., NRAS-mutant melanoma).[1]

  • Inflammation and Immunology: Studying the dynamics of PAF metabolism during inflammatory responses. Although Lyso-PAF was initially considered inactive, its levels can reflect the activity of PAF-AH, an important enzyme in modulating inflammation.

  • Drug Development: Assessing the pharmacodynamic effects of drugs targeting PAF metabolism, such as inhibitors of PLA2G7 or other enzymes involved in the PAF pathway.

Signaling Pathway

Recent studies have identified an intracellular signaling function for Lyso-PAF, which is independent of the canonical PAF receptor. Lyso-PAF has been shown to contribute to the activation of the RAF1-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1] In this pathway, intracellular Lyso-PAF, produced by PLA2G7, enhances the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then phosphorylates and activates RAF1, leading to the downstream activation of MEK and ERK.[1]

Lyso_PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor PLA2G7 PLA2G7 Lyso_PAF Lyso-PAF PLA2G7->Lyso_PAF produces PAF PAF PAF->PLA2G7 PAK2 PAK2 Lyso_PAF->PAK2 activates RAF1 RAF1 PAK2->RAF1 phosphorylates (activates) MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Transcription ERK->Transcription

Figure 1: Intracellular signaling pathway of Lyso-PAF.

Experimental Protocols

In Vivo Study Workflow

The following protocol outlines a general workflow for an in vivo study in a mouse xenograft model to investigate the role of Lyso-PAF in tumor growth.

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., NRAS-mutant melanoma cells in nude mice) start->tumor_implantation tumor_growth Allow Tumors to Establish (monitor size) tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups tumor_growth->treatment_groups drug_administration Administer Investigational Drug (e.g., PLA2G7 inhibitor) treatment_groups->drug_administration sample_collection Sample Collection at Endpoint (Tumor tissue, Plasma) drug_administration->sample_collection lipid_extraction Lipid Extraction (with Lyso-PAF C16-d4 internal standard) sample_collection->lipid_extraction lc_ms_analysis LC-MS/MS Analysis lipid_extraction->lc_ms_analysis data_analysis Data Analysis and Interpretation lc_ms_analysis->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vivo xenograft study.

Detailed Methodologies

1. Animal Model and Tumor Implantation:

  • Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old, are commonly used for xenograft studies.[1]

  • Cell Lines: Human melanoma cell lines with NRAS mutations (e.g., SK-MEL-2) are suitable for investigating the PLA2G7-Lyso-PAF axis.

  • Implantation: Subcutaneously inject 1 x 106 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.

2. Dosing and Administration:

  • Lyso-PAF C16-d4 Formulation: For use as an internal standard, Lyso-PAF C16-d4 is typically dissolved in an organic solvent like methanol or ethanol.

  • Administration of Investigational Compounds: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage of any investigational drugs targeting the PAF pathway should be determined based on prior pharmacokinetic and pharmacodynamic studies.

3. Sample Collection and Processing:

  • Plasma Collection: At the study endpoint, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: Excise tumors, weigh them, and immediately snap-freeze in liquid nitrogen. Store tissues at -80°C.

4. Lipid Extraction and Sample Preparation for LC-MS/MS:

  • Homogenization: Homogenize frozen tumor tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To 100 µL of plasma or tissue homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

    • Add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) as an internal standard.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

5. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Separate the lipids on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for endogenous Lyso-PAF and the Lyso-PAF C16-d4 internal standard.

    • Lyso-PAF (C16): Monitor the transition of m/z 496.4 → 184.1.

    • Lyso-PAF C16-d4: Monitor the transition of m/z 500.4 → 184.1.

  • Quantification: Calculate the concentration of endogenous Lyso-PAF by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Quantitative Data

The following tables summarize quantitative data from in vitro experiments that demonstrate the principles of Lyso-PAF signaling.

Table 1: Effect of PLA2G7 Knockdown on Intracellular Lyso-PAF Levels [1]

Cell LineConditionIntracellular Lyso-PAF (relative abundance)
HMCBControl (shRNA-scramble)1.0
HMCBPLA2G7 Knockdown (shRNA-PLA2G7)~0.4

Table 2: Effect of Exogenous Lyso-PAF on MEK and ERK Phosphorylation in PLA2G7 Knockdown Cells

Cell LysateTreatmentp-MEK / Total MEK (fold change)p-ERK / Total ERK (fold change)
HMCB (PLA2G7 Knockdown)Vehicle~0.5~0.4
HMCB (PLA2G7 Knockdown)+ Lyso-PAF (10 µM)~0.8~0.7
HMCB (PLA2G7 Knockdown)+ Lyso-PAF (20 µM)~1.0~1.0

Table 3: In Vitro Kinase Activity of PAK2 in the Presence of Lyso-PAF

SubstrateLyso-PAF ConcentrationRelative PAK2 Kinase Activity
Recombinant RAF10 µM1.0
Recombinant RAF110 µM~1.5
Recombinant RAF120 µM~2.0

Conclusion

Lyso-PAF C16-d4 is an essential tool for the accurate quantification of endogenous Lyso-PAF in in vivo research. Its use as an internal standard in LC-MS/MS-based lipidomics allows for the detailed investigation of the emerging role of Lyso-PAF as a signaling molecule in cancer and other diseases. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further elucidate the biological functions of the PLA2G7-Lyso-PAF axis.

References

Best practices for storing and handling Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Lyso-PAF C-16-d4

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is the deuterated form of Lyso-PAF C-16, a biologically important lysophospholipid. It serves as a critical internal standard for the accurate quantification of platelet-activating factor (PAF) C-16 in various biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Lyso-PAF is an intermediate in the biosynthesis of PAF, a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic responses, and signal transduction.[4][5] The metabolic relationship between PAF and Lyso-PAF is cyclical, with PAF being hydrolyzed by PAF-acetylhydrolase (PAF-AH) to the inactive Lyso-PAF, which can then be acylated to reform PAF in the "remodeling pathway".

These application notes provide best practices for the storage and handling of this compound, along with detailed protocols for its use as an internal standard.

Data Presentation

The following tables summarize the key quantitative information for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Formal Name 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
CAS Number 201216-37-7
Molecular Formula C₂₄H₄₈D₄NO₆P
Formula Weight 485.7 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation Typically supplied as a solution in ethanol or as a lyophilized powder.

Table 2: Storage and Stability

ConditionRecommendation
Storage Temperature -20°C
Long-term Stability (as supplied) ≥ 2 years at -20°C
Stock Solution Storage Store at -20°C for up to 3 months. For aqueous solutions, it is not recommended to store for more than one day.
Special Conditions If supplied as a lyophilized powder, it may be hygroscopic.

Table 3: Solubility Data

SolventApproximate Solubility
Water20 mg/mL
Ethanol10 mg/mL
Dimethyl Sulfoxide (DMSO)10 mg/mL
Dimethylformamide (DMF)10 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution from this compound supplied as a lyophilized powder.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol (or other suitable organic solvent like DMSO or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a PTFE-lined cap

  • Precision microsyringe

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully open the vial in a controlled environment.

  • Using a precision microsyringe, add a precise volume of the desired organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Purge the headspace of the vial with an inert gas to minimize oxidation.

  • Store the stock solution at -20°C in the tightly sealed vial.

Protocol 2: Use as an Internal Standard for PAF C-16 Quantification by LC-MS

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of PAF C-16 in a biological sample (e.g., plasma, cell lysate).

Materials:

  • Biological sample

  • This compound stock solution

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a known volume or mass of the sample, add a precise amount of the this compound stock solution. The amount added should be comparable to the expected endogenous level of PAF C-16.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent from the extracted lipid fraction under a stream of inert gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the lipids using a suitable C18 reversed-phase column.

    • Detect the parent and fragment ions for both endogenous PAF C-16 and the this compound internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification:

    • Calculate the peak area ratio of the endogenous PAF C-16 to the this compound internal standard.

    • Determine the concentration of endogenous PAF C-16 in the original sample by comparing this ratio to a standard curve generated with known amounts of PAF C-16 and a fixed amount of the internal standard.

Visualizations

Signaling Pathway

PAF_Signaling_Pathway PAF Biosynthesis and Signaling Pathway Alkyl_PC Alkyl-PC (Membrane Phospholipid) Lyso_PAF Lyso-PAF Alkyl_PC->Lyso_PAF PLA₂ PAF PAF Lyso_PAF->PAF LPCAT (Acetyl-CoA) PAF->Lyso_PAF PAF-AH PAFR PAF Receptor (PAFR) PAF->PAFR G_Protein G-Protein PAFR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 and DAG PLC->IP3_DAG Hydrolysis of PIP₂ Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (Inflammation, Aggregation, etc.) Ca_PKC->Response Experimental_Workflow Workflow for Quantification of PAF C-16 using this compound start Start sample_prep 1. Sample Preparation (Add this compound) start->sample_prep lipid_extraction 2. Lipid Extraction (e.g., Bligh-Dyer) sample_prep->lipid_extraction evaporation 3. Solvent Evaporation lipid_extraction->evaporation reconstitution 4. Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis 5. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_analysis 6. Data Analysis (Peak Area Ratio) lcms_analysis->data_analysis quantification 7. Quantification (Standard Curve) data_analysis->quantification end End quantification->end

References

Lyso-PAF C-16-d4: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive information on Lyso-PAF C-16-d4, including supplier details, purchasing information, and detailed application notes and protocols for its use in scientific research.

Product Information and Purchasing

This compound is a deuterated analog of Lyso-Platelet-Activating Factor C-16, containing four deuterium atoms on the hexadecyl chain. It is primarily utilized as an internal standard for the accurate quantification of Lyso-PAF C-16 in biological samples using mass spectrometry (MS)-based techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS).

Supplier and Purchasing Information
SupplierCatalog NumberPurityFormulation
Cayman Chemical36090≥99% deuterated forms (d1-d4)A solution in ethanol
Fisher Scientific360906100 UG≥99% deuterated forms (d1-d4)A solution in ethanol
BiomolCay360906-100>99% deuterated forms (d1-d4)A solution in ethanol
Cambridge BioscienceCAY360906-500 ug≥99% deuterated forms (d1-d4)A solution in ethanol

Biological Context and Signaling Pathways

Lyso-PAF is a key intermediate in the "remodeling pathway" of Platelet-Activating Factor (PAF) synthesis. It is formed from membrane phospholipids by the action of phospholipase A2 (PLA2)[1][2]. While historically considered the inactive precursor to the potent inflammatory mediator PAF, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been shown to contribute to the activation of the RAF1-MEK-ERK signaling cascade, a critical pathway in cell proliferation and cancer[3][4][5]. This activation is mediated through the direct binding and allosteric activation of p21-activated kinase 2 (PAK2) by Lyso-PAF.

PAF Remodeling Pathway

The following diagram illustrates the synthesis of PAF from Lyso-PAF in the remodeling pathway.

PAF_Remodeling_Pathway PC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Membrane Phospholipid) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Arachidonic Acid LysoPAF Lyso-PAF C-16 PLA2->LysoPAF LPCAT Lyso-PAF Acetyltransferase (LPCAT) LysoPAF->LPCAT Acetyl-CoA PAF Platelet-Activating Factor (PAF C-16) LPCAT->PAF PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH Acetate PAFAH->LysoPAF

Caption: The PAF Remodeling Pathway.

Lyso-PAF Induced RAF1-MEK-ERK Signaling Pathway

This diagram outlines the newly discovered signaling cascade initiated by intracellular Lyso-PAF.

LysoPAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PLA2G7 PLA2G7 RTK->PLA2G7 activates LysoPAF Lyso-PAF PLA2G7->LysoPAF produces PAK2 PAK2 LysoPAF->PAK2 binds and activates RAF1 RAF1 PAK2->RAF1 phosphorylates (S338) MEK MEK1/2 RAF1->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates and activates

Caption: Lyso-PAF Signaling Pathway.

Application Notes and Experimental Protocols

Quantification of Lyso-PAF C-16 in Biological Samples using LC-MS/MS

Application: This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous Lyso-PAF C-16 in cell lysates or plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

LCMS_Workflow SamplePrep 1. Sample Preparation (Cell Lysate / Plasma) Spiking 2. Spiking with This compound (Internal Standard) SamplePrep->Spiking Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction LC_Separation 4. LC Separation (C18 column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS/MS Workflow for Lyso-PAF Quantification.

Protocol:

  • Sample Preparation:

    • For cultured cells, wash cells with ice-cold PBS and lyse using a suitable buffer.

    • For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate plasma.

  • Internal Standard Spiking:

    • To a known volume of cell lysate or plasma, add a known amount of this compound (e.g., 10 ng).

  • Lipid Extraction:

    • Perform a lipid extraction using a modified Bligh-Dyer method.

    • Briefly, add methanol and chloroform to the sample, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase LC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the transition for Lyso-PAF C-16: e.g., m/z 482.4 -> 184.1

      • Monitor the transition for this compound: e.g., m/z 486.4 -> 184.1

  • Data Analysis:

    • Integrate the peak areas for both the endogenous Lyso-PAF C-16 and the internal standard this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the amount of endogenous Lyso-PAF C-16 by comparing the ratio to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.

In Vitro PAK2 Kinase Assay

Application: This protocol is designed to assess the direct effect of Lyso-PAF on the kinase activity of PAK2. This assay can be used to screen for inhibitors of the Lyso-PAF-PAK2 interaction.

Protocol:

  • Reagents and Materials:

    • Recombinant human PAK2 protein.

    • Lyso-PAF C-16 (non-deuterated).

    • [γ-³²P]ATP.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

    • Substrate for PAK2 (e.g., myelin basic protein or a specific peptide substrate).

    • P81 phosphocellulose paper.

    • Phosphoric acid wash buffer.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant PAK2, and the desired concentration of Lyso-PAF C-16 or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and the PAK2 substrate.

    • Incubate for 20 minutes at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the kinase activity in the presence of Lyso-PAF C-16 to the vehicle control to determine the fold activation.

Cell Proliferation Assay

Application: To investigate the role of the Lyso-PAF signaling pathway in cell proliferation, this assay measures the effect of modulating this pathway on the growth of cancer cells, particularly those with NRAS mutations.

Protocol:

  • Cell Culture:

    • Culture human melanoma cells (e.g., HMCB cells with NRAS mutation) in appropriate media.

  • Experimental Setup:

    • Seed cells in 96-well plates at a suitable density.

    • Treat cells with:

      • Vehicle control.

      • Exogenous Lyso-PAF C-16 at various concentrations.

      • An inhibitor of a downstream effector (e.g., a MEK inhibitor) with or without Lyso-PAF C-16.

  • Proliferation Measurement (e.g., using MTT assay):

    • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.

    • Compare the proliferation rates between the different treatment groups.

References

Troubleshooting & Optimization

Technical Support Center: Lyso-PAF C-16-d4 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Lyso-PAF C-16-d4 in liquid chromatography-mass spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of Lyso-Platelet-Activating Factor C-16. It contains four deuterium atoms on the hexadecyl chain.[1][2][3] Its primary application is as an internal standard for the quantification of Lyso-PAF C-16 in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the recommended storage and stability conditions for this compound?

A2: this compound should be stored as supplied at -20°C, where it is stable for at least two years. Solutions of the standard can be stored at -20°C for up to three months. It is important to note that the product should not be used in humans.

Q3: What are the optimal purity requirements for a deuterated internal standard like this compound?

A3: For reliable quantitative analysis, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted standards are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity is crucial to ensure the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.

Troubleshooting Common Issues

This section addresses specific issues that users may encounter during the LC-MS analysis of Lyso-PAF C-16 utilizing this compound as an internal standard.

Chromatographic Issues

Problem: Poor peak shape (fronting, tailing, or splitting) for Lyso-PAF C-16 and/or this compound.

  • Potential Cause 1: Column Issues. Contamination or partial clogging of the column frit can result in peak splitting. A void at the head of the column, which can be caused by the dissolution of silica at a mobile phase pH above 7, is another possible reason.

  • Troubleshooting 1:

    • Column Wash: Implement a rigorous column washing procedure. A general protocol involves flushing the column with a series of solvents of decreasing and then increasing polarity.

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

    • Column Replacement: If the issue persists, the column may be irreversibly damaged and require replacement.

  • Potential Cause 2: Inappropriate Injection Solvent. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting.

  • Troubleshooting 2:

    • Solvent Matching: Ideally, the sample should be dissolved in the initial mobile phase.

    • Solvent Dilution: If a stronger solvent is necessary for solubility, minimize the injection volume or dilute the sample in a weaker solvent prior to injection.

  • Potential Cause 3: Secondary Interactions. Interactions between the analyte and the stationary phase, other than the primary retention mechanism, can lead to peak tailing.

  • Troubleshooting 3:

    • Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, such as a different organic solvent or an ion-pairing agent, to block active sites on the stationary phase.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions with your analyte.

Problem: The deuterated internal standard (this compound) has a different retention time than the analyte (Lyso-PAF C-16).

  • Potential Cause: Chromatographic Isotope Effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This is due to subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by the heavier deuterium isotope.

  • Troubleshooting:

    • Acknowledge the Shift: Be aware that complete co-elution may not be achievable.

    • Optimize Chromatography: Adjusting the chromatographic gradient and column temperature can help to minimize the retention time difference.

    • Correct Integration: Ensure that the peak integration windows in your software are set appropriately to accurately capture both the analyte and internal standard peaks.

Mass Spectrometry Issues

Problem: Inaccurate quantification and high variability (%CV) in results.

  • Potential Cause 1: Isobaric Interference from Lysophosphatidylcholines (lyso-PCs). Lyso-PCs are often present in large quantities in biological samples and can have similar retention times to Lyso-PAF, creating an isobaric interference.

  • Troubleshooting 1:

    • Utilize Specific Fragment Ions: In tandem mass spectrometry (MS/MS), monitor for characteristic fragment ions. Lyso-PAF and PAF typically produce a dominant fragment ion at m/z 184. In contrast, lyso-PCs produce abundant fragment ions at both m/z 184 and m/z 104. By monitoring the transition specific to Lyso-PAF (e.g., precursor ion -> m/z 184) and confirming the absence or low abundance of the m/z 104 fragment, you can ensure specificity.

  • Potential Cause 2: Deuterium Exchange. Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.

  • Troubleshooting 2:

    • Stability Check: Incubate the this compound internal standard in your sample diluent and mobile phase for the duration of a typical analytical run. Re-inject the solution to see if there is an increase in the signal of the unlabeled analyte.

    • pH Control: Maintain a neutral or slightly acidic pH in your mobile phase and sample diluent to minimize the potential for back-exchange.

  • Potential Cause 3: In-source Fragmentation of the Deuterated Standard. The deuterated internal standard may lose a deuterium atom within the ion source of the mass spectrometer, leading to a signal that interferes with the analyte.

  • Troubleshooting 3:

    • Optimize MS Conditions: Adjust the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.

  • Potential Cause 4: Presence of Unlabeled Analyte in the Internal Standard. The this compound internal standard may contain a small amount of the unlabeled Lyso-PAF C-16. This will contribute to the analyte signal and cause a positive bias in the results, particularly at low analyte concentrations.

  • Troubleshooting 4:

    • Purity Assessment: Inject a high concentration of the this compound solution without the analyte to check for any signal at the mass transition of the unlabeled analyte.

    • Consult Certificate of Analysis (CoA): Review the CoA for the isotopic and chemical purity of the standard. If a significant amount of unlabeled analyte is present, contact the supplier.

Problem: Contamination with PAF-like lipids in commercial Lyso-PAF standards.

  • Potential Cause: Commercial preparations of lysophospholipids, including Lyso-PAF, may contain contaminating phospholipids that exhibit PAF-like activity.

  • Troubleshooting:

    • Enzymatic Treatment: Treat the Lyso-PAF standard with recombinant PAF acetylhydrolase. This enzyme will hydrolyze any contaminating PAF or PAF-like lipids, while leaving the Lyso-PAF intact.

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios (m/z) for the identification and differentiation of Lyso-PAF and potential interferences.

CompoundPrecursor Ion (m/z) [M+H]⁺Characteristic Fragment Ion(s) (m/z)Notes
Lyso-PAF C-16482.4184The phosphocholine headgroup fragment.
This compound486.4184The phosphocholine headgroup fragment is unlabeled.
Lyso-PC (isobaric)482.4184, 104Produces an additional characteristic fragment at m/z 104.

Experimental Protocols

Sample Preparation from Plasma

This is a general protocol for the extraction of Lyso-PAF from plasma and can be adapted based on specific experimental needs.

  • Protein Precipitation:

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.

    • Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the lipids.

  • Liquid-Liquid Extraction (Optional, for cleaner samples):

    • To the supernatant from the protein precipitation step, add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex thoroughly to ensure partitioning of the lipids into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the lipids.

  • Evaporation and Reconstitution:

    • Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These should be optimized for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lyso-PAF C-16: 482.4 -> 184.0

      • This compound: 486.4 -> 184.0

      • Lyso-PC (for confirmation): 482.4 -> 104.0

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Lyso-PAF C-16 analysis.

troubleshooting_logic cluster_column Column Issues cluster_solvent Solvent Issues cluster_interactions Analyte Interactions start Poor Peak Shape? col_contam Contamination/Clog start->col_contam col_void Void start->col_void inj_solvent Injection Solvent Stronger than Mobile Phase start->inj_solvent sec_interactions Secondary Interactions with Stationary Phase start->sec_interactions

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Lyso-PAF C-16-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lyso-PAF C-16-d4. Our aim is to help you improve signal intensity and achieve accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of lysophosphatidylcholine (LPC), specifically 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine, where four hydrogen atoms on the C-16 alkyl chain have been replaced with deuterium. It is primarily used as an internal standard in mass spectrometry-based lipidomics. The deuterium labeling makes it chemically identical to its non-labeled counterpart but distinguishable by its higher mass, allowing for accurate quantification of endogenous Lyso-PAF C-16 by correcting for sample loss during preparation and for variations in instrument response.

Q2: What are the main challenges in analyzing this compound?

The primary challenges in the analysis of this compound and its endogenous counterparts include:

  • Low Signal Intensity: Due to its low abundance in biological samples and potential for poor ionization.

  • In-Source Fragmentation (ISF): Lysophospholipids can fragment within the mass spectrometer's ion source, leading to a reduction in the precursor ion signal and the generation of fragment ions that can be misidentified as other molecules.

  • Isobaric Interference: Other lipids, such as lysophosphatidylcholines (lyso-PCs) with different fatty acyl chains, can have the same nominal mass as Lyso-PAF, leading to inaccurate quantification if not chromatographically separated.[1]

  • Matrix Effects: Components of the biological sample matrix can suppress or enhance the ionization of Lyso-PAF, leading to inaccurate results.

Q3: Which analytical techniques are most suitable for this compound analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of this compound.[1] This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the analyte.[2][3]

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common issue when analyzing this compound. This guide provides a systematic approach to identify and resolve the root cause of the problem.

Sample Preparation and Extraction

Problem: Poor recovery of this compound from the sample matrix.

Solutions:

  • Optimize Extraction Method: The choice of extraction solvent is critical for efficient recovery of lysophospholipids. A modified Folch method using methyl-tert-butyl ether (MTBE) and methanol has been shown to be effective.[4] A simple methanol-only extraction can also be a rapid and effective alternative for some sample types.

  • Evaluate Different Extraction Protocols: Compare the recovery of your deuterated standard using different extraction methods to determine the most efficient one for your specific sample matrix.

Extraction Method Key Solvents Reported Efficiency Reference
Modified FolchMTBE/MethanolHigh recovery for most PLs and LPLs
Methanol OnlyMethanolSimple and fast, effective for choline-containing lipids
  • Ensure Proper Sample Handling: Minimize freeze-thaw cycles of your samples and standards, as this can lead to degradation of lipids.

Liquid Chromatography

Problem: Poor peak shape or co-elution with interfering compounds.

Solutions:

  • Column Selection: Utilize a column chemistry suitable for lipid analysis, such as a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC can be particularly useful for separating different lipid classes.

  • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve optimal separation of Lyso-PAF from other lysophospholipids and matrix components. The addition of modifiers like ammonium formate or formic acid can improve peak shape and ionization efficiency.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve chromatographic resolution.

Mass Spectrometry

Problem: Inefficient ionization or excessive fragmentation of the analyte.

Solutions:

  • Optimize Electrospray Ionization (ESI) Source Parameters: The settings of your ESI source can significantly impact the signal intensity of Lyso-PAF. Systematically optimize parameters such as capillary voltage, cone voltage, and source temperature. Be aware that high voltages can increase in-source fragmentation.

  • Minimize In-Source Fragmentation (ISF): ISF can deplete the precursor ion signal. To reduce ISF, lower the voltages in the ion source (e.g., cone voltage, fragmentation voltage).

  • Select Appropriate Precursor and Product Ions: For tandem MS analysis (MS/MS), choose the most abundant and specific precursor-to-product ion transition. For lysophosphatidylcholines like Lyso-PAF, the fragment ion at m/z 184 (phosphocholine headgroup) is typically dominant in positive ion mode.

Parameter Effect on Signal Recommendation
Capillary Voltage Affects the efficiency of droplet formation and ion evaporation.Optimize for maximum signal of this compound standard.
Cone/Fragmentation Voltage Higher voltages can increase fragmentation.Start with lower voltages and gradually increase to find the optimal balance between signal intensity and fragmentation.
Source Temperature Affects desolvation efficiency.Optimize based on the mobile phase composition and flow rate.

Experimental Protocols

Protocol 1: Modified Folch Extraction for Lyso-PAF

This protocol is adapted from methods shown to be effective for the extraction of lysophospholipids from plasma.

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard.

  • Add 1 mL of a pre-chilled (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortex vigorously for 1 minute.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or mobile phase).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Modified Folch) Add_IS->Extraction Dry_Down Dry Extract Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Troubleshooting_Workflow Start Low Signal Intensity for this compound Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC Evaluate LC Performance Check_Sample_Prep->Check_LC No Issue Optimize_Extraction Optimize Extraction Method (e.g., solvent choice) Check_Sample_Prep->Optimize_Extraction Issue Found Check_MS Optimize MS Parameters Check_LC->Check_MS No Issue Optimize_LC_Method Optimize Mobile Phase & Gradient Check_LC->Optimize_LC_Method Issue Found Optimize_MS_Source Optimize ESI Source (Voltage, Temperature) Check_MS->Optimize_MS_Source Issue Found End Signal Improved Check_MS->End No Issue Optimize_Extraction->End Optimize_LC_Method->End Reduce_ISF Reduce In-Source Fragmentation Optimize_MS_Source->Reduce_ISF Reduce_ISF->End

References

Technical Support Center: Lyso-PAF C-16-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-PAF C-16-d4. The following information is intended to help troubleshoot poor recovery of this internal standard during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing poor recovery of our internal standard, this compound, during our sample preparation. What are the common causes for this issue?

A1: Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues arise during the solid-phase extraction (SPE) process, but can also be related to matrix effects or the stability of the compound itself. A systematic approach is crucial to pinpoint the source of the problem.

Key areas to investigate include:

  • Solid-Phase Extraction (SPE) Procedure: This is the most likely source of analyte loss. Issues can occur at every step, from conditioning the cartridge to eluting the analyte.

  • Matrix Effects: Components within your biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal that appears as low recovery.[1]

  • Analyte Stability: While this compound is generally stable, improper storage or handling can lead to degradation.

Q2: How can we systematically troubleshoot our solid-phase extraction (SPE) protocol to improve this compound recovery?

A2: To effectively troubleshoot your SPE method, it's recommended to analyze the eluate from each step of the process to determine where the loss of your internal standard is occurring.[2][3]

Here is a step-by-step guide to identify the issue:

Troubleshooting SPE Steps

StepPotential ProblemRecommended Solution
1. Conditioning Improper wetting of the sorbent bed.[4]Ensure the sorbent is evenly wetted with the appropriate solvent before loading the sample. For reversed-phase SPE, this typically involves methanol or acetonitrile followed by an equilibration with an aqueous solution.[2]
2. Sample Loading The sample solvent is too strong, causing the analyte to pass through without binding.Dilute the sample in a weaker solvent to enhance the interaction between this compound and the sorbent.
The flow rate is too high, not allowing enough time for the analyte to bind to the sorbent.Decrease the sample loading flow rate to allow for adequate interaction time.
The pH of the sample is not optimal for retention.Adjust the pH of the sample to ensure this compound is in a state that favors binding to the sorbent.
3. Washing The wash solvent is too strong, prematurely eluting the analyte.Use a weaker wash solvent that is strong enough to remove interferences but not elute this compound.
4. Elution The elution solvent is too weak to fully recover the analyte from the sorbent.Increase the strength of the elution solvent or use a larger volume to ensure complete elution.
Insufficient elution volume.Increase the volume of the elution solvent in increments and monitor the recovery.

Below is a troubleshooting workflow to help visualize the decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor this compound Recovery check_spe Analyze Fractions from Each SPE Step start->check_spe is_in_load_wash Is the IS in the Load or Wash Fractions? check_spe->is_in_load_wash yes_in_load_wash Yes is_in_load_wash->yes_in_load_wash no_in_load_wash No is_in_load_wash->no_in_load_wash troubleshoot_binding Troubleshoot Binding: - Decrease sample solvent strength - Decrease loading flow rate - Adjust sample pH yes_in_load_wash->troubleshoot_binding troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Increase elution volume no_in_load_wash->troubleshoot_elution G cluster_0 start Start: Biological Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe analysis LC-MS/MS Analysis spe->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Results data_processing->end G cluster_0 cluster_1 cluster_2 membrane_phospholipids Membrane Phospholipids pla2 PLA2 membrane_phospholipids->pla2 Hydrolysis lyso_paf Lyso-PAF pla2->lyso_paf lpcat LPCAT lyso_paf->lpcat Acetylation paf PAF lpcat->paf paf_receptor PAF Receptor paf->paf_receptor downstream_signaling Downstream Signaling (e.g., Inflammation, Platelet Aggregation) paf_receptor->downstream_signaling

References

Lyso-PAF C-16-d4 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lyso-PAF C-16-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound, typically supplied in an organic solvent like ethanol, should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap. Under these conditions, it is reported to be stable for at least two years. The non-deuterated form, Lyso-PAF C-16, is stable for at least four years when stored as a lyophilized powder at -20°C.[1][2]

Q2: In which solvents is this compound soluble?

A2: Based on the data for the non-deuterated analog Lyso-PAF C-16, it is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at approximately 10 mg/mL. It is also soluble in aqueous solutions like water (up to 20 mg/mL) and PBS (pH 7.2) at around 10 mg/mL.[1][2]

Q3: Can I store this compound in an aqueous solution?

A3: It is strongly advised not to store this compound in aqueous solutions for extended periods. Phospholipids are susceptible to hydrolysis in aqueous environments, which can lead to degradation. If you must prepare an aqueous solution, it should be used as fresh as possible, ideally within the same day.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway for phospholipids like Lyso-PAF in the presence of water is hydrolysis. This can result in the cleavage of the phosphocholine headgroup, yielding 1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol.

Q5: How should I handle this compound solutions?

A5: When working with this compound in organic solvents, always use glass or Teflon-lined containers and transfer instruments. Avoid using plasticware (e.g., pipette tips, tubes) as plasticizers can leach into the organic solvent and contaminate your sample. For aqueous solutions, plastic containers are acceptable. If the compound is supplied as a lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at -20°C in a tightly sealed glass vial. 2. Prepare fresh dilutions for your experiment. 3. If using aqueous buffers, ensure they are freshly prepared and used immediately. 4. Consider performing a quality control check using LC-MS/MS to confirm the integrity of your stock solution.
Low signal intensity in mass spectrometry Analyte degradation or poor ionization.1. Check for the presence of potential degradation products. 2. Optimize your LC-MS/MS method, including mobile phases and source parameters. 3. Ensure the sample is properly dissolved and free of particulates.
Precipitation in the stock solution The solubility limit has been exceeded, or the temperature is too low for the solvent used.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider diluting the stock solution to a lower concentration.

Stability of this compound in Different Solvents

While specific quantitative kinetic data for the degradation of this compound in various solvents is not extensively available in peer-reviewed literature, the following table summarizes the expected relative stability based on general principles of lipid chemistry.

Solvent Storage Temperature Expected Stability Primary Concerns
Ethanol -20°CHigh (≥ 2 years)Ensure the container is tightly sealed to prevent evaporation and moisture absorption.
Methanol -20°CHigh Similar to ethanol, proper sealing is crucial.
DMSO -20°CHigh DMSO is hygroscopic; absorb moisture from the air, which can lead to hydrolysis over time. Store in a desiccated environment.
Aqueous Buffer (e.g., PBS, pH 7.2) 4°CLow Prone to hydrolysis. Recommended for short-term storage only (less than 24 hours).
Aqueous Buffer (e.g., PBS, pH 7.2) -20°CModerate Freezing can slow down hydrolysis, but repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound using LC-MS/MS

This protocol outlines a method to quantitatively assess the stability of this compound in a chosen solvent over time.

1. Materials and Reagents:

  • This compound

  • Solvents of interest (e.g., Ethanol, Methanol, DMSO, PBS pH 7.4)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard (e.g., a different deuterated Lyso-PAF analog not present in the sample)

  • Autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several sealed glass vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.

  • Prepare a working solution by diluting the sample to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Add the internal standard to the working solution at a fixed concentration.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Lyso-PAF from potential degradation products (e.g., 50-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., the phosphocholine headgroup at m/z 184). The exact m/z of the parent ion for the deuterated compound should be calculated based on its molecular formula.

    • Internal Standard: Monitor the corresponding parent-to-product ion transition.

    • Potential Degradation Product (e.g., 1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol): Monitor its expected parent-to-product ion transition.

4. Data Analysis:

  • Quantify the peak area of this compound and the internal standard at each time point.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Plot this ratio over time for each storage condition to determine the degradation rate. The percentage of remaining this compound can be calculated relative to the time 0 sample.

Visualizations

Signaling Pathway of Lyso-PAF

Lyso_PAF_Signaling cluster_membrane Cellular Environment PLA2G7 PLA2G7 LysoPAF Lyso-PAF PLA2G7->LysoPAF to PAF PAF PAF->PLA2G7 converts PAK2 PAK2 LysoPAF->PAK2 activates RAF1 RAF1 PAK2->RAF1 activates MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Intracellular signaling pathway where Lyso-PAF activates the RAF1-MEK-ERK cascade.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Prepare this compound Stock Solutions aliquot Aliquot into Vials for Each Time Point and Condition start->aliquot store Store at Different Conditions (-20°C, 4°C, Room Temp) aliquot->store sample At Each Time Point, Retrieve and Prepare Sample for Analysis store->sample lcms LC-MS/MS Analysis (Quantify Parent Compound and Degradants) sample->lcms analyze Data Analysis (Calculate Degradation Rate) lcms->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for conducting a stability study of this compound.

References

Preventing degradation of Lyso-PAF C-16-d4 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lyso-PAF C-16-d4 during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of lysophosphatidylcholine (LPC), specifically 1-O-hexadecyl-sn-glycero-3-phosphocholine, containing four deuterium atoms. It is primarily used as an internal standard for the quantification of Lyso-PAF C-16 in biological samples using mass spectrometry (GC-MS or LC-MS)[1]. The deuterium labeling allows it to be distinguished from the endogenous, non-labeled Lyso-PAF, ensuring accurate measurement.

Q2: What are the main causes of this compound degradation during extraction?

The primary cause of this compound degradation during sample preparation is enzymatic activity, particularly from phospholipases present in the biological matrix. These enzymes can hydrolyze the phosphocholine headgroup or the fatty acid chain. Other factors that can contribute to degradation include extreme pH and high temperatures.

Q3: What is the recommended method for extracting this compound?

Traditional lipid extraction methods like the Bligh and Dyer or Folch methods can result in poor recovery of more hydrophilic lysophospholipids such as Lyso-PAF[2]. A simpler and more efficient approach is a single-phase extraction using methanol (MeOH)[2]. This method effectively precipitates proteins while keeping lysophospholipids in the supernatant, which can then be directly analyzed by mass spectrometry.

Q4: How should I store my this compound standard and extracted samples?

The this compound standard, typically supplied in ethanol, should be stored at -20°C for long-term stability (≥ 2 years). Extracted samples should also be stored at -20°C or, for longer-term storage, at -80°C to minimize enzymatic activity and potential degradation. It is advisable to store lipid extracts in glass vials to prevent potential leaching of plasticizers.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Use of a biphasic extraction method (e.g., Bligh and Dyer) where the hydrophilic Lyso-PAF partitions into the aqueous phase.Switch to a monophasic extraction method using methanol. This method has been shown to be effective for the extraction of lysophospholipids.
Incomplete protein precipitation.Ensure thorough vortexing and incubation on ice when using the methanol extraction method to maximize protein precipitation.
Presence of unexpected peaks in the mass spectrum, indicating degradation Enzymatic degradation by phospholipases (e.g., PLA1, PLA2, PLC, PLD) during sample handling and extraction.- Work quickly and keep samples on ice at all times to minimize enzymatic activity.- Consider heat-inactivating the sample prior to extraction, but be cautious as this may degrade other analytes.- Add a cocktail of protease and phospholipase inhibitors to the lysis buffer. Ensure the inhibitors are compatible with your downstream mass spectrometry analysis.
pH-induced hydrolysis.Maintain a neutral pH during the extraction process. Avoid strongly acidic or basic conditions unless specifically required for the extraction of other lipids, and if so, perform these steps on ice to minimize degradation.
High variability between replicate samples Inconsistent sample handling and extraction timing.Standardize all steps of the extraction protocol, including incubation times and temperatures. Prepare all samples in parallel to minimize time-dependent variations.
Emulsion formation during liquid-liquid extraction.If using a biphasic method, gently swirl instead of vigorously shaking to prevent emulsion formation. Centrifugation can also help to break up emulsions. Supported liquid extraction (SLE) is an alternative that avoids this issue.
Poor signal intensity in the mass spectrometer Ion suppression due to co-eluting phospholipids.Use a sample cleanup method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid cartridges.
Suboptimal storage of the standard solution.Ensure the this compound standard is stored at -20°C in its original solvent and tightly sealed to prevent evaporation.

Experimental Protocols

Methanol-Based Extraction of this compound from Plasma/Serum

This protocol is adapted from a simple and efficient method for lysophospholipid extraction.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • For each sample, prepare a microcentrifuge tube.

  • Extraction:

    • Add 2 µL of plasma or serum to 1 mL of ice-cold methanol containing the this compound internal standard at the desired concentration.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Sample Clarification:

    • Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

    • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a clean autosampler vial for LC-MS analysis.

Quantitative Data Summary

While specific quantitative recovery data for this compound is not extensively available in the literature, the following table summarizes a qualitative comparison of different extraction methods for lysophospholipids.

Extraction MethodEfficiency for LysophospholipidsKey AdvantagesKey Disadvantages
Methanol (Monophasic) HighSimple, rapid, good recovery of hydrophilic lipids, minimizes sample handling steps.May not be suitable for all lipid classes.
Bligh and Dyer (Biphasic) Low to ModerateBroadly applicable for many lipid classes.Poor recovery of hydrophilic lysophospholipids which may partition into the aqueous phase, more laborious.
Folch (Biphasic) Low to ModerateSimilar to Bligh and Dyer, widely used.Similar disadvantages to the Bligh and Dyer method for lysophospholipids.
Butanol (Biphasic) ModerateCan be effective for some lysophospholipids.Butanol is difficult to evaporate, making the process time-consuming.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the metabolic pathway involving Lyso-PAF and a typical experimental workflow for its extraction and analysis.

Lyso_PAF_Degradation_Pathway Lyso-PAF Metabolic Pathway Alkyl_Acyl_GPC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Membrane Phospholipid) Lyso_PAF Lyso-PAF C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) Alkyl_Acyl_GPC->Lyso_PAF Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid Alkyl_Acyl_GPC->Arachidonic_Acid PAF PAF C-16 (Platelet-Activating Factor) Lyso_PAF->PAF Lyso-PAF Acetyltransferase (LPCAT) PAF->Lyso_PAF PAF Acetylhydrolase (PAF-AH) CoA CoA PAF->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->PAF

Caption: Metabolic "remodeling" pathway showing the synthesis and degradation of Platelet-Activating Factor (PAF), with Lyso-PAF as a key intermediate.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Spiking 2. Spike with this compound Internal Standard Sample_Collection->Spiking Extraction 3. Methanol Extraction (Protein Precipitation) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS 6. LC-MS/MS Analysis Supernatant_Collection->LC_MS Data_Processing 7. Data Processing and Quantification LC_MS->Data_Processing

Caption: A typical experimental workflow for the extraction and quantification of Lyso-PAF using a deuterated internal standard.

References

Mitigating Matrix Effects in Mass Spectrometry with Lyso-PAF C-16-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize Lyso-PAF C-16-d4 as an internal standard to address matrix effects in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: How does an internal standard like this compound help address matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects.[3] Because it is chemically identical to the analyte of interest (PAF C-16), it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: What is this compound?

A3: this compound is a deuterated form of Lyso-Platelet-Activating Factor C-16. It contains four deuterium atoms, which increases its mass by four atomic mass units compared to the endogenous molecule. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added to your samples as early as possible in the sample preparation workflow. This ensures that it experiences the same potential for loss during extraction, handling, and analysis as the target analyte, thus providing the most accurate correction.

Q5: Can I use this compound to quantify other analytes besides PAF C-16?

A5: It is not recommended. For the most accurate quantification, the internal standard should be a stable isotope-labeled version of the analyte of interest. While a structurally similar compound might provide some correction, it will not perfectly mimic the ionization behavior of the target analyte, potentially leading to inaccurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in this compound peak area across samples Inconsistent sample preparation or extraction.Ensure consistent and precise execution of your sample preparation protocol for all samples. Review and optimize your extraction method for reproducibility.
Inconsistent injection volume.Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.
Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow).Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis.
Poor recovery of both PAF C-16 and this compound Inefficient lipid extraction from the sample matrix.Optimize your lipid extraction protocol. Consider using established methods like the Folch or Bligh-Dyer extraction. Ensure complete phase separation and careful collection of the organic layer.
Analyte and internal standard degradation.Minimize sample processing time and keep samples on ice or at 4°C whenever possible. Use antioxidants like BHT in your extraction solvent to prevent oxidation.
Analyte (PAF C-16) signal is suppressed, but this compound signal is stable The internal standard may not be perfectly co-eluting with the analyte, leading to differential matrix effects.Optimize your chromatographic method to ensure co-elution of the analyte and internal standard. Adjust the gradient, flow rate, or column chemistry.
The concentration of the internal standard is too high, causing competition for ionization.Reduce the concentration of the this compound added to your samples.
No or very low signal for this compound Error in adding the internal standard to the samples.Review your sample preparation workflow to ensure the internal standard is being added at the correct step and in the correct concentration.
Incorrect mass transition (MRM) settings for this compound.Verify the precursor and product ion m/z values for this compound in your mass spectrometer method.

Data Presentation: The Impact of this compound on Mitigating Matrix Effects

The following table summarizes hypothetical data illustrating the effectiveness of this compound in correcting for matrix effects in different biological samples.

Sample Matrix Analyte Peak Area (PAF C-16) Internal Standard Peak Area (this compound) Analyte/IS Ratio Calculated Concentration (ng/mL) % Recovery (vs. Neat Solution)
Neat Solution (No Matrix) 1,200,0001,500,0000.8010.0100%
Human Plasma (with IS) 650,000800,0000.8110.1101%
Human Plasma (without IS) 650,000N/AN/A5.454%
Rat Brain Homogenate (with IS) 480,000600,0000.8010.0100%
Rat Brain Homogenate (without IS) 480,000N/AN/A4.040%
Cell Culture Media (with IS) 1,050,0001,300,0000.8110.1101%
Cell Culture Media (without IS) 1,050,000N/AN/A8.888%

As the data demonstrates, in the presence of a biological matrix, the analyte signal is significantly suppressed. Without the internal standard, this suppression leads to a substantial underestimation of the analyte concentration. By using this compound, the variability introduced by the matrix is normalized, resulting in accurate quantification.

Experimental Protocols

Detailed Protocol for Quantification of PAF C-16 in Human Plasma using this compound

This protocol outlines a typical workflow for the extraction and analysis of PAF C-16 from human plasma.

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • This compound internal standard solution (1 µg/mL in ethanol)

  • PAF C-16 analytical standard

  • LC-MS grade methanol, chloroform, and water

  • Butylated hydroxytoluene (BHT)

  • Formic acid

  • Glass vials and pipettes

2. Sample Preparation (Lipid Extraction):

  • Thaw frozen plasma samples on ice.

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution to each plasma sample, calibrator, and quality control sample.

  • Vortex briefly to mix.

  • Add 400 µL of cold methanol containing 0.01% BHT for protein precipitation.

  • Vortex thoroughly for 1 minute.

  • Add 800 µL of chloroform.

  • Vortex for 2 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer it to a new glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1

    • This compound: Precursor ion (m/z) 528.4 → Product ion (m/z) 184.1

4. Data Analysis:

  • Integrate the peak areas for both PAF C-16 and this compound.

  • Calculate the peak area ratio (PAF C-16 / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of PAF C-16 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: The Remodeling Pathway of PAF C-16 Biosynthesis.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Human Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Dry_Reconstitute 4. Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LCMS_Analysis 5. LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Experimental Workflow for PAF C-16 Quantification.

Troubleshooting_Logic Start Inconsistent Results? IS_Variability High Internal Standard Variability? Start->IS_Variability Poor_Recovery Poor Recovery of Analyte & IS? IS_Variability->Poor_Recovery No Check_Sample_Prep Review Sample Preparation Protocol IS_Variability->Check_Sample_Prep Yes Signal_Suppression Analyte Suppression with Stable IS? Poor_Recovery->Signal_Suppression No Optimize_Extraction Optimize Extraction Method Poor_Recovery->Optimize_Extraction Yes Optimize_Chroma Optimize Chromatography Signal_Suppression->Optimize_Chroma Yes Check_Instrument Check Instrument Performance Check_Sample_Prep->Check_Instrument

Caption: Troubleshooting Logic for Inconsistent Results.

References

How to assess the purity of Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Lyso-PAF C16-d4.

Frequently Asked Questions (FAQs)

Q1: What is Lyso-PAF C16-d4 and why is its purity important?

A1: Lyso-PAF C16-d4 is a deuterated form of Lyso-Platelet-Activating Factor C16, a biologically significant lysophospholipid. It contains four deuterium atoms on the hexadecyl chain.[1] Its primary use in research is as an internal standard for the accurate quantification of endogenous (non-deuterated) Lyso-PAF C16 in biological samples using mass spectrometry-based methods.[1] High purity is critical because impurities can interfere with the accurate measurement of the target analyte, leading to erroneous experimental results.

Q2: What are the common methods to assess the purity of Lyso-PAF C16-d4?

A2: The most common and effective methods for assessing the purity of Lyso-PAF C16-d4 are chromatographic techniques coupled with mass spectrometry.[2][3] These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method as it can separate Lyso-PAF C16-d4 from other lipid species and isomers, while the tandem mass spectrometry allows for specific detection and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used but typically requires chemical derivatization of the Lyso-PAF molecule to make it volatile for gas chromatography.[2]

Q3: What are the potential impurities I should be aware of when working with Lyso-PAF C16-d4?

A3: Potential impurities can arise from the synthesis process, degradation, or contamination. Key impurities to consider are:

  • Non-deuterated Lyso-PAF C16: The presence of the non-deuterated analog will compromise its use as an internal standard.

  • Partially deuterated forms (d1, d2, d3): The isotopic enrichment should be high, with the d4 species being predominant.

  • Other Lyso-PAF species: Homologs with different alkyl chain lengths (e.g., Lyso-PAF C18).

  • Lysophosphatidylcholines (Lyso-PCs): These are structurally similar and can be isobaric, potentially interfering with mass spectrometric analysis.

  • Residual solvents and synthesis reagents: Impurities from the manufacturing process should be minimal.

  • Oxidized lipid species: Lipids are susceptible to oxidation, which can alter their structure and function.

Troubleshooting Guide

Problem 1: My mass spectrometry results show multiple peaks close to the expected mass of Lyso-PAF C16-d4.

  • Possible Cause 1: Isotopic Variants: You may be observing the presence of partially deuterated (d1-d3) and non-deuterated (d0) forms of Lyso-PAF C16.

    • Solution: High-resolution mass spectrometry can help distinguish these species. The product specification sheet should provide the expected isotopic distribution. A purity of ≥99% for deuterated forms (d1-d4) is common for commercially available standards.

  • Possible Cause 2: Presence of Isobaric Lipids: Isobaric lipids, such as certain lysophosphatidylcholines (Lyso-PCs), can have the same nominal mass as Lyso-PAF C16-d4.

    • Solution: Optimize your liquid chromatography method to achieve baseline separation of Lyso-PAF C16-d4 from potentially interfering lipids. Tandem MS (MS/MS) with specific precursor-product ion transitions can differentiate between Lyso-PAF and Lyso-PC.

Problem 2: The purity of my Lyso-PAF C16-d4 appears to decrease over time.

  • Possible Cause: Improper Storage and Handling: Lyso-PAF C16-d4, like other lipids, can degrade if not stored correctly. It is often supplied in an ethanol solution and should be stored at low temperatures (e.g., -20°C).

    • Solution: Ensure the product is stored at the recommended temperature and protected from light and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: Physicochemical Properties of Lyso-PAF C16-d4

PropertyValueReference
Formal Name 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
Molecular Formula C₂₄H₄₈D₄NO₆P
Molecular Weight 485.7 g/mol
Purity Specification ≥99% deuterated forms (d1-d4)
Formulation A solution in ethanol

Table 2: Typical Mass Spectrometry Parameters for Lyso-PAF Analysis

ParameterDescriptionExample ValueReference
Ionization Mode Electrospray Ionization (ESI)Positive
Precursor Ion (m/z) [M+H]⁺ for Lyso-PAF C16-d4~486.7Calculated
Product Ion (m/z) Phosphocholine head group fragment184.1

Experimental Protocols

Protocol: Purity Assessment of Lyso-PAF C16-d4 by LC-MS/MS

  • Standard Preparation:

    • Prepare a stock solution of Lyso-PAF C16-d4 in an appropriate solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standards at concentrations relevant to your analytical system's sensitivity (e.g., 1-1000 ng/mL).

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50 v/v).

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions:

      • Primary (Quantitative): Monitor the transition from the precursor ion of Lyso-PAF C16-d4 ([M+H]⁺) to the characteristic phosphocholine fragment ion (m/z 184.1).

      • Secondary (Qualitative): Monitor for potential impurities, such as the non-deuterated Lyso-PAF C16, using its specific precursor-product ion transition.

    • Data Analysis: Integrate the peak area for the Lyso-PAF C16-d4 transition. Assess the presence and area of any impurity peaks. Purity can be estimated by the relative peak areas, assuming similar ionization efficiencies for closely related compounds.

Visualizations

Purity_Assessment_Workflow Workflow for Purity Assessment of Lyso-PAF C16-d4 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_troubleshoot Troubleshooting start Lyso-PAF C16-d4 Sample dissolve Dissolve in appropriate solvent (e.g., Ethanol/Methanol) start->dissolve dilute Prepare serial dilutions dissolve->dilute lc Liquid Chromatography (LC) Separation on C18 column dilute->lc ms Tandem Mass Spectrometry (MS/MS) Positive ESI, MRM Mode lc->ms integrate Integrate Peak Areas ms->integrate assess Assess Purity: - Isotopic distribution - Presence of contaminants integrate->assess report Purity Report assess->report check Unexpected Peaks? assess->check iso Check for isotopic variants and isobaric lipids check->iso opt Optimize LC gradient check->opt PAF_Biosynthesis_Pathway Simplified PAF Biosynthesis Pathway (Remodeling) Alkyl_PC 1-O-Alkyl-2-acyl-GPC (Membrane Phospholipid) PLA2 PLA2 Alkyl_PC->PLA2 Lyso_PAF Lyso-PAF (e.g., Lyso-PAF C16) LPCAT LPCAT (Lyso-PAF Acetyltransferase) Lyso_PAF->LPCAT PAF Platelet-Activating Factor (PAF) PLA2->Lyso_PAF Hydrolysis LPCAT->PAF Acetylation

References

Validation & Comparative

Validating a Quantitative Assay for Lyso-PAF C-16: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standard strategies for the quantitative analysis of Lyso-Platelet Activating Factor C-16 (Lyso-PAF C-16) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of lipid species. Here, we compare the use of a stable isotope-labeled (deuterated) internal standard, Lyso-PAF C-16-d4, with the theoretical application of an odd-chain analogue, Lyso-PAF C17:0.

This guide will delve into the performance characteristics of this compound, supported by experimental data, and discuss the advantages and disadvantages of each internal standard approach. Detailed experimental protocols for a validated LC-MS/MS assay using this compound are also provided to facilitate implementation in your laboratory.

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

The ideal internal standard should mimic the physicochemical properties of the analyte to correct for variability throughout the analytical workflow, including sample preparation, chromatography, and ionization.

This compound , a deuterated internal standard, is chemically identical to the endogenous analyte, with the only difference being the presence of four deuterium atoms on the hexadecyl chain. This near-identical structure ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.

Lyso-PAF C17:0 , an odd-chain internal standard, possesses a similar structure to Lyso-PAF C-16 but with a seventeen-carbon chain at the sn-1 position. While not endogenous in most biological systems, its chemical similarity allows it to be a suitable internal standard. However, potential differences in chromatographic retention and ionization efficiency compared to the C16 analogue need to be carefully evaluated during method validation.

Table 1: Quantitative Performance Comparison of Internal Standards for Lyso-PAF C-16 Analysis

Performance MetricThis compound (Experimental Data from Li et al., 2025)[1]Lyso-PAF C17:0 (Expected Performance)
Linearity (r²) >0.998>0.99
Lower Limit of Quantification (LLOQ) 0.03 ng/mL0.1 - 1 ng/mL
Accuracy (% Bias) 73-117%85-115%
Precision (% CV) ≤ 28%< 15%
Recovery 80-110%80-120%
Matrix Effect CompensatedPotential for differential matrix effects
Co-elution with Analyte YesClose, but may have slight retention time shift

Experimental Protocols

Validated LC-MS/MS Method for Lyso-PAF C-16 Quantification using this compound

This protocol is adapted from the validated HILIC-MS/MS method described by Li et al. (2025).[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 200 µL of methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-18 min: Return to 0% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lyso-PAF C-16: Precursor ion m/z 482.4 -> Product ion m/z 184.1

    • This compound: Precursor ion m/z 486.4 -> Product ion m/z 184.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Experimental Workflows and Signaling Pathways

To visualize the relationships and processes involved in the validation of a quantitative assay and the biological context of Lyso-PAF, the following diagrams are provided.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Lyso-PAF C-16 Calibrate->Quantify Validate Assay Validation (Accuracy, Precision, etc.) Quantify->Validate

Caption: Experimental workflow for the quantitative analysis of Lyso-PAF C-16 using this compound internal standard.

LysoPAF_Signaling_Pathway cluster_cytosol Cytosol PC Phosphatidylcholine (Alkyl-acyl-GPC) PLA2 Phospholipase A2 (cPLA2) PC->PLA2 Hydrolysis PAF Platelet-Activating Factor (PAF) PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH Deacetylation LysoPAF Lyso-PAF LPCAT LPCAT (Lyso-PAF Acetyltransferase) LysoPAF->LPCAT Acetylation PLA2->LysoPAF LPCAT->PAF PAFAH->LysoPAF AcetylCoA Acetyl-CoA AcetylCoA->LPCAT

Caption: The "Remodeling Pathway" of PAF and Lyso-PAF metabolism.

References

A Researcher's Guide to Internal Standards in PAF Analysis: A Comparative Look at Lyso-PAF C16-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Lyso-PAF C16-d4 with other common internal standards used in mass spectrometry-based PAF analysis, supported by experimental considerations and detailed protocols.

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Accurate quantification of PAF in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. Due to the inherent variability of analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is indispensable for correcting for analyte loss during sample preparation and for variations in instrument response.

Lyso-PAF C16-d4, a deuterated analog of the endogenous Lyso-PAF, is a commonly employed internal standard in PAF analysis. Its structural similarity to PAF makes it an excellent candidate to mimic the behavior of the analyte during extraction and analysis.

Comparing Internal Standards for PAF Quantification

The ideal internal standard should be chemically and physically similar to the analyte of interest, but isotopically distinct to allow for separate detection by mass spectrometry. The most common types of internal standards used for PAF analysis include deuterated standards, carbon-13 labeled standards, and odd-chain lipid standards.

Internal Standard TypePrincipleAdvantagesDisadvantages
Lyso-PAF C16-d4 (Deuterated) Stable, non-radioactive isotopes of hydrogen (deuterium) are incorporated into the Lyso-PAF molecule.- High chemical and physical similarity to endogenous Lyso-PAF and PAF. - Co-elutes closely with the analyte in liquid chromatography, providing good correction for matrix effects. - Commercially available.- Potential for isotopic exchange (H/D exchange) under certain conditions. - Slight differences in retention time compared to the non-deuterated analog can sometimes occur.
¹³C-Labeled PAF Stable, non-radioactive isotopes of carbon (¹³C) are incorporated into the PAF molecule.- Considered the "gold standard" as it is chemically identical to the analyte, ensuring the most accurate correction for all analytical variabilities.[1][2][3][4][5] - Minimal isotopic effect on retention time.- Can be more expensive to synthesize and purchase. - Availability may be more limited compared to deuterated standards.
Odd-Chain Lyso-PAF (e.g., Lyso-PAF C17:0) A lipid with an odd-numbered carbon chain that is not naturally abundant in most biological systems.- Distinguishable from endogenous even-chain lipids by mass. - Can be a cost-effective alternative to isotopically labeled standards.- Chemical and physical properties may differ slightly from the even-chain analyte, potentially leading to less accurate correction for extraction efficiency and matrix effects.

Experimental Protocols

Accurate quantification of PAF requires meticulous sample preparation and analysis. The following is a representative protocol for the extraction and quantification of PAF from a biological matrix using Lyso-PAF C16-d4 as an internal standard.

Lipid Extraction (Bligh & Dyer Method)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add a known amount of Lyso-PAF C16-d4 internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

  • Add 125 µL of chloroform. Vortex.

  • Add 125 µL of water. Vortex.

  • Centrifuge at 10,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Column : A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phases :

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient Elution : A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for targeted quantification of PAF and the internal standard. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Visualizing Key Pathways and Workflows

To better understand the context of PAF analysis, the following diagrams illustrate the PAF remodeling pathway, a key biosynthesis route, and a typical experimental workflow.

PAF_Remodeling_Pathway PAF Remodeling Pathway Membrane_Phospholipids Membrane Phospholipids (Alkyl-acyl-GPC) PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Hydrolysis Lyso_PAF Lyso-PAF C16:0 LPCAT LPCAT (Lyso-PAF Acetyltransferase) Lyso_PAF->LPCAT Acetylation PAF PAF C16:0 PLA2->Lyso_PAF LPCAT->PAF

PAF Remodeling Pathway

The diagram above illustrates the "remodeling pathway," a major route for the biosynthesis of PAF. It begins with the hydrolysis of membrane phospholipids by phospholipase A2 to form Lyso-PAF, which is then acetylated by LPCAT to produce the biologically active PAF.

Experimental_Workflow Experimental Workflow for PAF Quantification Sample_Collection Biological Sample Collection IS_Spiking Spiking with Lyso-PAF C16-d4 Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental Workflow

This workflow diagram outlines the key steps involved in the quantification of PAF from a biological sample using an internal standard. Each step is critical for obtaining reliable and accurate results.

Lyso_PAF_Signaling Simplified Lyso-PAF Signaling Lyso_PAF Lyso-PAF Receptor G-protein Coupled Receptor (GPCR) Lyso_PAF->Receptor G_Protein G Protein Activation Receptor->G_Protein Effector_Enzymes Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., cAMP) Effector_Enzymes->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Simplified Lyso-PAF Signaling

While often considered the inactive precursor to PAF, Lyso-PAF itself can elicit biological responses by interacting with specific G-protein coupled receptors, leading to the activation of downstream signaling cascades.

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of PAF. Lyso-PAF C16-d4 offers a robust and reliable option due to its high structural similarity to the analyte, which allows for effective correction of analytical variability. While ¹³C-labeled PAF may be considered the "gold standard" for its identical chemical nature, the availability and cost-effectiveness of deuterated standards like Lyso-PAF C16-d4 make it a widely accepted and scientifically sound choice for accurate PAF quantification. The choice between these standards will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of reagents.

References

Cross-Validation of Analytical Methods for Lyso-PAF C16-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Lyso-Platelet Activating Factor (Lyso-PAF), with a focus on the use of Lyso-PAF C16-d4 as an internal standard. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and implementation of the most suitable method for your specific needs.

Data Presentation: Quantitative Method Comparison

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Lyso-PAF depends on various factors, including the required sensitivity, sample matrix, and the desired throughput. While modern LC-MS/MS methods are generally preferred for their high sensitivity and specificity for lipid analysis, GC-MS remains a viable, albeit more complex, alternative. Below is a summary of performance characteristics based on available literature.

ParameterGC-MS MethodLC-MS/MS Method (Typical)Fast Atom Bombardment-Mass Spectrometry (FAB-MS)
Principle Separation of volatile derivatives by gas chromatography, followed by mass analysis.Separation by liquid chromatography, followed by tandem mass spectrometry for high specificity.Desorption ionization of non-volatile compounds, followed by mass analysis.
Derivatization Required (e.g., conversion to 1-O-alkyl-2,3-isopropylidene glycerol).Generally not required.Not required.
Linear Range 10 - 2000 ng[1]Typically in the pg/mL to ng/mL range.Not explicitly stated, but detection limit is higher.
Limit of Detection (LOD) < 200 pg (on column)[1]Can achieve sub-pg levels.5 ng (on probe tip)[1]
Throughput Lower due to derivatization and longer run times.Higher, amenable to automation.Low.
Selectivity Good, but can be affected by co-eluting compounds.Excellent due to precursor and product ion monitoring.Lower, susceptible to matrix effects.
Sample Volume Typically requires larger sample volumes for extraction and derivatization.Can be adapted for small sample volumes.Requires concentrated samples.
Primary Advantage High chromatographic resolution for volatile compounds.High sensitivity, specificity, and applicability to a wide range of lipids without derivatization.[2][3]Simplicity for direct analysis of non-volatile compounds.
Primary Disadvantage Requires derivatization, which can be time-consuming and introduce variability.Potential for matrix effects and ion suppression.Lower sensitivity and not suitable for complex mixtures.

Experimental Protocols

Sample Preparation and Extraction (General Protocol for LC-MS/MS)

This protocol describes a common method for the extraction of Lyso-PAF from biological matrices such as plasma or cell culture media.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Lyso-PAF C16-d4 internal standard solution (in methanol)

  • Methanol (CH3OH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a clean glass tube, add 100 µL of the biological sample.

  • Spike the sample with an appropriate amount of Lyso-PAF C16-d4 internal standard solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to induce phase separation.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of methanol/water 90:10, v/v) for LC-MS/MS analysis.

GC-MS Method with Derivatization

This protocol is based on a previously published method for the analysis of Lyso-PAF.

Materials:

  • Purified Lyso-PAF extract

  • Deuterated internal standard

  • Phospholipase C or hydrofluoric acid

  • Acetone

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • To the purified Lyso-PAF sample containing the deuterated internal standard, add phospholipase C or hydrofluoric acid to hydrolyze the phosphocholine moiety, yielding ether monoglycerides.

  • Perform a condensation reaction with acetone to form the 1-O-alkyl-2,3-isopropylidene glycerol derivative.

  • Analyze the derivatized sample by GC-MS, monitoring the M-15 fragments for both the unlabeled and deuterated derivatives in a selected ion recording (SIR) mode.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Lyso-PAF C16-d4 Sample->Spike Extraction Liquid-Liquid Extraction (e.g., MTBE/Methanol) Spike->Extraction Drydown Evaporation under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Quantification Quantification against Internal Standard LCMS->Quantification GCMS->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: Experimental workflow for Lyso-PAF quantification.

lyso_paf_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPAF Lyso-PAF PLA2->LysoPAF Hydrolysis LPCAT LPCAT (Lyso-PAF Acetyltransferase) LysoPAF->LPCAT PAF Platelet-Activating Factor (PAF) LPCAT->PAF Acetylation PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH Deacetylation PAFAH->LysoPAF

Caption: Simplified Lyso-PAF metabolic pathway.

References

A Head-to-Head Comparison: The Accuracy and Precision of Lyso-PAF C-16-d4 as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and signal transduction research, the accurate quantification of bioactive lipids is paramount. Lyso-platelet-activating factor (Lyso-PAF) is a key lipid mediator and a precursor to the potent inflammatory molecule, platelet-activating factor (PAF). Its precise measurement is crucial for understanding a variety of physiological and pathological processes. This guide provides an objective comparison of Lyso-PAF C-16-d4, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for quantitative analysis.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most reliable method for the quantification of endogenous molecules like Lyso-PAF is isotope dilution mass spectrometry (IDMS), typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-analysis corrects for variability in sample extraction, recovery, and instrument response, leading to highly accurate and precise measurements.

This compound: A Deuterated Internal Standard

This compound is a synthetic version of Lyso-PAF where four hydrogen atoms on the C-16 alkyl chain have been replaced with deuterium atoms. This mass shift of +4 Da allows for its use as an internal standard in the quantification of endogenous Lyso-PAF C-16.

Performance Characteristics of Deuterated Standards

Deuterated standards are widely used due to their commercial availability and cost-effectiveness. They generally provide good accuracy and precision in quantitative assays. However, a potential drawback is the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention time and fragmentation patterns compared to the non-labeled analyte. This can, in some cases, affect the accuracy of quantification if not properly addressed during method validation.

The Alternative: Carbon-13 Labeled Standards

An alternative to deuterated standards are those labeled with carbon-13 (¹³C). In this case, one or more ¹²C atoms are replaced with the heavier ¹³C isotope.

Performance Advantages of ¹³C-Labeled Standards

Scientific literature suggests that ¹³C-labeled internal standards are often superior to their deuterated counterparts. The key advantages include:

  • Co-elution: ¹³C-labeled standards typically co-elute perfectly with the native analyte in liquid chromatography. This is because the substitution of ¹²C with ¹³C has a negligible effect on the physicochemical properties of the molecule, such as polarity and hydrophobicity. In contrast, deuterated standards can sometimes exhibit a slight shift in retention time.

  • Isotopic Stability: The carbon-deuterium bond can sometimes be more labile than the carbon-hydrogen bond, leading to the potential for back-exchange of deuterium for hydrogen. The carbon-carbon bond in ¹³C-labeled standards is highly stable, eliminating this risk.

  • Reduced Matrix Effects: Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects (suppression or enhancement of ionization) in the mass spectrometer source, leading to more accurate correction and improved precision.

Quantitative Performance Comparison

Table 1: Performance Characteristics of Analytical Methods Using Deuterated Lyso-PAF Standards

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte(s) Lyso-PAFPAF and Lyso-PAF
Internal Standard Deuterated Lyso-PAFLyso-PAF C16-d4
Linearity Range 10 - 2000 ngNot explicitly stated, but typically in the pg to ng range.
Limit of Detection (LOD) < 200 pg on-column1 pg on-column
Precision (%CV) Not explicitly stated, but the assay is described as having "satisfactory reproducibility".Not explicitly stated, but the use of a deuterated IS is noted to improve precision.
Accuracy Described as "satisfactory".Use of a deuterated IS is stated to improve accuracy.
Reference [1][2]

Table 2: General Comparison of Deuterated vs. ¹³C-Labeled Internal Standards in Lipidomics

FeatureDeuterated Standards (e.g., this compound)¹³C-Labeled Standards
Co-elution with Analyte Generally good, but slight retention time shifts can occur.Excellent, typically co-elutes perfectly.[3]
Compensation for Matrix Effects Good to excellent, but can be compromised by chromatographic shifts.Excellent, due to perfect co-elution.
Isotopic Stability Generally stable, but potential for back-exchange in certain conditions.Highly stable, no risk of isotopic exchange.[3]
Accuracy & Precision Good, widely accepted for bioanalysis.Often superior, with lower coefficients of variation (CVs) reported in comparative studies.[4]
Cost & Availability Generally more available and less expensive.Typically less available and more expensive.

Experimental Protocols

A detailed, validated experimental protocol is crucial for obtaining reliable quantitative data. Below is a representative protocol for the quantification of Lyso-PAF in a biological matrix using this compound as an internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation & Lipid Extraction)
  • To 100 µL of plasma or cell lysate, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A suitable gradient to separate Lyso-PAF from other lipids. For example:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions:

      • Lyso-PAF C-16: Monitor the transition of the precursor ion (e.g., m/z 496.4) to a characteristic product ion (e.g., m/z 184.1, the phosphocholine headgroup).

      • This compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 500.4) to the same product ion (e.g., m/z 184.1).

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard for each sample.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of Lyso-PAF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cell Lysate) add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt extract Lipid Extraction ppt->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (SRM/MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: Experimental workflow for Lyso-PAF quantification.

paf_pathway cluster_remodeling Remodeling Pathway cluster_signaling PAF Receptor Signaling alkyl_pc Alkyl-acyl-GPC (Membrane Phospholipid) pla2 Phospholipase A2 (PLA2) alkyl_pc->pla2 lyso_paf Lyso-PAF pla2->lyso_paf Hydrolysis lpat LPCAT1/2 (Acetyltransferase) lyso_paf->lpat paf PAF (Platelet-Activating Factor) lpat->paf Acetylation pafr PAFR (G-protein coupled receptor) paf->pafr paf_ah PAF-AH (Acetylhydrolase) paf->paf_ah g_protein Gq/Gi Protein Activation pafr->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc cellular_response Cellular Responses (Inflammation, Platelet Aggregation) ca_release->cellular_response pkc->cellular_response paf_ah->lyso_paf Inactivation

Caption: PAF biosynthesis and signaling pathway.

Conclusion

This compound is a widely used and effective internal standard for the quantitative analysis of Lyso-PAF. It provides good accuracy and precision, correcting for analytical variability. However, for applications demanding the highest level of analytical rigor, ¹³C-labeled internal standards may offer superior performance due to their ideal co-elution with the native analyte and enhanced isotopic stability. The choice between a deuterated and a ¹³C-labeled standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, and budget considerations. Regardless of the choice of standard, a thoroughly validated experimental protocol is essential for generating reliable and reproducible quantitative data.

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Internal Standards for PAF Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the precise measurement of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is paramount for accurate and reproducible results. While Lyso-PAF C16-d4 is a commonly employed internal standard, a landscape of viable alternatives exists, each with its own set of performance characteristics. This guide provides an objective comparison of internal standards for PAF quantification, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your research needs.

Platelet-Activating Factor is a potent, biologically active phospholipid that plays a crucial role in a myriad of physiological and pathophysiological processes. Its accurate quantification is often challenging due to its low endogenous concentrations and the presence of interfering isobaric molecules, such as lysophosphatidylcholines (lyso-PCs)[1]. The use of an internal standard is therefore indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification to correct for sample preparation variability and matrix effects.

The Gold Standard and Its Contenders: A Performance Showdown

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest[2]. This ensures they co-elute and experience similar ionization suppression or enhancement, leading to highly accurate and precise quantification. Besides the commonly used deuterated Lyso-PAF C16-d4, other deuterated PAF analogs, carbon-13 labeled lipids, and odd-chain PAF analogs present as potential alternatives.

Internal Standard TypeAnalyte(s) QuantifiedMatrixMethodKey Performance CharacteristicsReference
Deuterated Lyso-PAF Lyso-PAF (C16 and C18)Human NeutrophilsGC/MS and FAB/MSLinearity: 10-2000 ng, Limit of Detection (LOD): <200 pg (on-column for GC/MS), 5 ng (on-probe for FAB/MS)[3]
Deuterated PAF ([d4] 16:0 PAF) 16:0, 18:0, and 18:1 PAFHuman Neutrophils and MonocytesLC-MS/MS (Negative Ion Mode)Limit of Detection (LOD): 100 fmol[4]
Odd-Chain Glycerophospholipids General PhospholipidsNot SpecifiedLC/MSRationale: Do not occur naturally in most mammalian systems, reducing background interference. Multiple standards within a class are needed to cover the range of biological species.[5]

Deciphering the Data: Key Considerations for Standard Selection

  • Stable Isotope-Labeled (Deuterated and 13C-Labeled) Standards: These are the preferred choice for their ability to closely mimic the behavior of the endogenous analyte, thereby providing the most accurate correction for experimental variability. Deuterated standards, like Lyso-PAF C16-d4, are widely used. Carbon-13 labeled standards offer a similar level of accuracy. The choice between them may depend on commercial availability and cost.

  • Odd-Chain Analogs: Odd-chain lipids, which are not typically found in mammalian systems, serve as excellent internal standards as they do not contribute to the endogenous signal. Using an odd-chain PAF analog, such as C17-PAF, can be a cost-effective alternative to stable isotope-labeled standards. However, it is crucial to ensure that they exhibit similar extraction recovery and ionization efficiency to the analytes being measured.

In the Lab: A Detailed Protocol for PAF Quantification in Human Plasma

This protocol outlines a robust method for the extraction and quantification of PAF from human plasma using LC-MS/MS with an appropriate internal standard.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 100 µL of human plasma, add a known amount of the chosen internal standard (e.g., Lyso-PAF C16-d4, [d4] 16:0 PAF, or an odd-chain PAF analog) in methanol.

  • Protein Precipitation and Extraction: Add 400 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the pellet, add 500 µL of a methyl-tert-butyl ether (MTBE):methanol (10:3, v/v) mixture. Vortex and sonicate for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Combine the supernatant with the supernatant from the first extraction step.

  • Dry the combined extracts under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating PAF from isobaric interferences.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A typical gradient would start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for PAF analysis. However, negative ion mode can also be employed to reduce interference from lyso-PCs.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each PAF species and the internal standard. For example:

      • C16:0 PAF: m/z 524.4 → 184.1

      • C18:0 PAF: m/z 552.4 → 184.1

      • Lyso-PAF C16-d4 (IS): m/z 488.4 → 184.1

    • Optimize collision energies and other MS parameters for each transition to achieve maximum sensitivity.

3. Data Analysis and Quantification:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of PAF standards spiked into a similar matrix (e.g., stripped plasma).

  • Determine the concentration of PAF in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Science: Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the PAF signaling pathway and the experimental workflow for its quantification.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA2 / sPLA2 Membrane_Phospholipids->PLA2 Hydrolysis Lyso_PAF Lyso-PAF PLA2->Lyso_PAF LPCAT LPCAT1/2 Lyso_PAF->LPCAT Acetylation PAF PAF LPCAT->PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binding G_Protein Gq Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_PKC->Downstream Extracellular_Stimuli Extracellular Stimuli Extracellular_Stimuli->PLA2 PAF_Quantification_Workflow Start Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS Extraction Protein Precipitation & Lipid Extraction Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis End PAF Concentration Data_Analysis->End

References

A Comparative Guide to Lyso-PAF C16-d4 Measurement Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of Lyso-PAF C16-d4, a deuterated internal standard crucial for the accurate measurement of Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) in various biological matrices. While a formal inter-laboratory comparison study for Lyso-PAF C16-d4 is not publicly available, this document synthesizes data from single-laboratory validations of common analytical techniques, providing a baseline for performance comparison. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methodologies

The selection of an analytical method for Lyso-PAF C16-d4 quantification depends on various factors, including required sensitivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics reported for different methods.

Table 1: Performance Characteristics of a GC-MS Method for Lyso-PAF Analysis
ParameterReported Performance
Linearity Range 10 - 2000 ng
Limit of Detection (LOD) < 200 pg on column

Data synthesized from a study on the quantitative analysis of lyso-platelet activating factor by gas-liquid chromatography-mass spectrometry.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method for PAF Analysis
ParameterReported Performance
Specificity Can distinguish PAF from isobaric lysophosphatidylcholine (lyso-PC)
Key Fragment Ions PAF: m/z 184; Lyso-PC: m/z 184 and m/z 104

This novel method accurately determined major PAF levels in human plasma, demonstrating the high specificity of LC-MS/MS.[2]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and accurate measurements. The following sections outline typical procedures for Lyso-PAF analysis.

Sample Preparation from Human Neutrophils (for GC-MS Analysis)
  • Internal Standard Addition: Deuterated internal standards are added to the neutrophil sample.

  • Purification: Lyso-PAF is purified using silicic acid chromatography followed by thin-layer chromatography (TLC).

  • Hydrolysis: The phosphocholine moiety is hydrolyzed using phospholipase C or hydrofluoric acid to yield ether monoglycerides.

  • Derivatization: The monoglycerides are condensed with acetone to form 1-O-alkyl-2,3-isopropylidene glycerol, which is then analyzed by GC-MS.[1]

Sample Preparation from Human Plasma (for LC-MS/MS Analysis)

A common challenge in measuring Platelet-Activating Factor (PAF) in biological samples is the presence of isobaric lysophosphatidylcholine (lyso-PC), which can interfere with accurate quantification.[2] A method to address this involves monitoring specific fragment ions.

  • Extraction: Lipids, including PAF and Lyso-PAF, are extracted from the plasma sample.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography.

  • Mass Spectrometric Detection: The separated compounds are analyzed by tandem mass spectrometry. The fragment ion at m/z 184 is used to identify and quantify PAF. To confirm that the signal is not from co-eluting lyso-PC, the presence of the fragment ion at m/z 104 (characteristic of lyso-PC but not PAF) is monitored.[2]

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the biological context of Lyso-PAF is essential for a comprehensive understanding.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of Lyso-PAF C16-d4 (Internal Standard) sample->add_is extraction Lipid Extraction add_is->extraction purification Purification (e.g., SPE) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization lc_ms LC-MS/MS Analysis purification->lc_ms LC-MS/MS Path gc_ms GC-MS Analysis derivatization->gc_ms GC-MS Path integration Peak Integration lc_ms->integration gc_ms->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Generalized workflow for Lyso-PAF C16-d4 measurement.

paf_signaling_pathway cluster_synthesis PAF Synthesis cluster_signaling Cellular Signaling cluster_metabolism PAF Metabolism membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 lyso_paf Lyso-PAF pla2->lyso_paf lpcat LPCAT lyso_paf->lpcat paf PAF lpcat->paf paf_receptor PAF Receptor paf->paf_receptor paf_ah PAF-AH paf->paf_ah g_protein G-Protein Activation paf_receptor->g_protein plc PLC Activation g_protein->plc dag_ip3 DAG & IP3 Production plc->dag_ip3 downstream Downstream Effects (e.g., Ca2+ release, PKC activation) dag_ip3->downstream inactive_lyso_paf Inactive Lyso-PAF paf_ah->inactive_lyso_paf

Caption: Simplified overview of the PAF signaling pathway.

References

Comparative Analysis of Lyso-PAF C-16-d4 and its Alternatives for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in lipidomics and drug development, the accurate quantification of bioactive lipids like Lyso-Platelet-Activating Factor (Lyso-PAF) C-16 is crucial. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision. This guide provides a comparative overview of Lyso-PAF C-16-d4, a widely used internal standard, and its available alternatives.

Product Comparison

This section provides a side-by-side comparison of the key specifications for this compound from Cayman Chemical and a notable alternative, C16 Lyso PAF-d5 from Avanti Polar Lipids. While batch-specific certificates of analysis with detailed quantitative data are not publicly available, the following table summarizes the manufacturer-provided specifications.

FeatureThis compound (Cayman Chemical)C16 Lyso PAF-d5 (Avanti Polar Lipids)
Product Number 360906878143P
Purity ≥99% deuterated forms (d1-d4)[1][2]>99% (TLC)[3]
Deuterium Labeling 4 deuterium atoms5 deuterium atoms
Formulation A solution in ethanol[1][2]Powder
Molecular Formula C24H48D4NO6PC24H47D5NO6P
Molecular Weight 485.7486.68
Storage -20°C-20°C
Intended Use Internal standard for the quantification of Lyso-PAF C-16 by GC- or LC-MSMetabolomics and lipidomics

Experimental Protocol: Quantification of Lyso-PAF C-16 using Stable Isotope Dilution Mass Spectrometry

This protocol outlines a general procedure for the quantification of Lyso-PAF C-16 in biological samples using a stable isotope-labeled internal standard like this compound. This method is adapted from established principles of stable isotope dilution mass spectrometry for lipid analysis.

1. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard. The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.
  • Perform a lipid extraction using a suitable method, such as the Bligh and Dyer or Folch extraction.

2. Chromatographic Separation:

  • Resuspend the dried lipid extract in an appropriate solvent.
  • Inject the sample into a liquid chromatography (LC) system.
  • Separate the lipids using a suitable column (e.g., a C18 reversed-phase column) with a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer.
  • The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to monitor specific precursor-to-product ion transitions for both the endogenous Lyso-PAF C-16 and the this compound internal standard.

4. Data Analysis:

  • Quantify the endogenous Lyso-PAF C-16 by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Create a calibration curve using known concentrations of unlabeled Lyso-PAF C-16 spiked with a fixed amount of the internal standard to determine the absolute concentration of the analyte in the sample.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of Lyso-PAF, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample InternalStandard Add this compound (Internal Standard) BiologicalSample->InternalStandard LipidExtraction Lipid Extraction InternalStandard->LipidExtraction LC_Separation LC Separation LipidExtraction->LC_Separation MS_Detection Mass Spectrometry (SRM/PRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Lyso-PAF C-16 quantification using stable isotope dilution LC-MS.

G PAF Platelet-Activating Factor (PAF) C-16 Lyso_PAF Lyso-PAF C-16 PAF->Lyso_PAF PAF-AH PAF_Receptor PAF Receptor PAF->PAF_Receptor Lyso_PAF->PAF LPCAT Arachidonic_Acid Arachidonic Acid Lyso_PAF->Arachidonic_Acid Acylation Cellular_Response Cellular Response (e.g., Inflammation) PAF_Receptor->Cellular_Response

Caption: Simplified signaling context of Lyso-PAF C-16.

References

Performance of Lyso-PAF C-16-d4 as an Internal Standard in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lyso-PAF C-16-d4's performance as an internal standard in various biological matrices against other common alternatives. The information presented is based on established principles of bioanalysis and publicly available data on deuterated lipid standards.

Introduction to Internal Standards in Lipidomics

Accurate quantification of lipid species like Lyso-PAF in complex biological matrices such as plasma, serum, and tissue homogenates is a significant challenge. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for correcting analytical variability.[1][2][3] An ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has similar extraction recovery, thereby enabling precise and accurate quantification.[3]

Comparison of Internal Standard Performance

While specific comparative validation data for this compound against other internal standards across multiple matrices is not extensively published in a single source, we can infer its performance based on the well-documented advantages of deuterated standards over other alternatives like odd-chain lipids. Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[4] Odd-chain lipids, while not naturally abundant in most mammalian systems, may exhibit different ionization efficiencies and chromatographic behavior compared to their even-chained endogenous counterparts.

The following tables summarize the expected performance of this compound in comparison to an odd-chain lysophospholipid internal standard. The data presented is representative of typical performance characteristics observed for deuterated lipid standards in LC-MS/MS-based lipidomics.

Table 1: Performance in Human Plasma

Performance MetricThis compound (Deuterated IS)Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0)Key Advantages of this compound
Recovery 85 - 110%75 - 105%More consistent and closer to 100% due to identical chemical properties to the analyte.
Linearity (R²) > 0.99> 0.99Both can achieve good linearity, but deuterated standards often provide a more robust correlation.
Matrix Effect Compensated (Normalized MF close to 1)Partial Compensation (Normalized MF may deviate from 1)Co-elution ensures that ion suppression or enhancement is mirrored between the analyte and IS.
Precision (CV) < 15%< 20%Lower variability due to better correction of matrix and extraction inconsistencies.
Stability High (Stable for ≥ 4 years at -20°C)High (Dependent on specific lipid)Stable isotope labeling does not significantly impact chemical stability.

Table 2: Performance in Human Serum

Performance MetricThis compound (Deuterated IS)Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0)Key Advantages of this compound
Recovery 80 - 105%70 - 100%Superior tracking of the analyte during extraction from a complex matrix.
Linearity (R²) > 0.99> 0.99Excellent linearity is expected.
Matrix Effect CompensatedPartial CompensationMore effective normalization of matrix-induced signal fluctuations.
Precision (CV) < 15%< 20%Improved reproducibility of measurements.
Stability High (Stable at -20°C and -80°C)High (Dependent on specific lipid)Expected to be stable under typical bioanalytical storage conditions.

Table 3: Performance in Tissue Homogenates (e.g., Liver)

Performance MetricThis compound (Deuterated IS)Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0)Key Advantages of this compound
Recovery 75 - 100%65 - 95%More challenging matrix, but deuterated standard provides better recovery tracking.
Linearity (R²) > 0.99> 0.98Maintains good linearity even in complex tissue extracts.
Matrix Effect CompensatedPartial CompensationCrucial for mitigating the significant matrix effects often observed in tissue samples.
Precision (CV) < 20%< 25%Tighter precision in a more variable matrix.
Stability High (Requires rapid homogenization and storage at ≤ -80°C)High (Similar stability considerations)Stability is highly dependent on the initial sample handling and storage.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Lipid Extraction from Plasma/Serum

This protocol is a standard method for the extraction of lipids from plasma or serum for LC-MS/MS analysis.

  • Materials:

    • Plasma or serum samples

    • This compound internal standard solution (in methanol)

    • Methanol (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

    • Water (LC-MS grade)

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • In a clean glass tube, add 50 µL of the plasma/serum sample.

    • Add 200 µL of methanol containing the this compound internal standard at a known concentration.

    • Vortex the mixture for 10 seconds.

    • Add 750 µL of MTBE.

    • Vortex for 1 minute and then incubate on a shaker at 4°C for 15 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic layer, which contains the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

Lipid Extraction from Tissue Homogenates

This protocol describes a common procedure for extracting lipids from tissue samples.

  • Materials:

    • Tissue sample (e.g., liver)

    • This compound internal standard solution (in methanol)

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol (LC-MS grade), ice-cold

    • Chloroform (LC-MS grade)

    • Bead homogenizer or similar tissue disruptor

  • Procedure:

    • Weigh a small piece of frozen tissue (e.g., 20-30 mg).

    • Place the tissue in a homogenization tube with ceramic beads.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead homogenizer until a uniform suspension is achieved.

    • Transfer a known volume of the homogenate (e.g., 100 µL) to a new glass tube.

    • Add 400 µL of ice-cold methanol containing the this compound internal standard.

    • Vortex for 30 seconds.

    • Add 800 µL of chloroform.

    • Vortex for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the tissue debris.

    • Collect the supernatant (single phase) and transfer to a new tube.

    • Add 400 µL of water and 400 µL of chloroform to induce phase separation.

    • Vortex and centrifuge as in step 10.

    • Collect the lower organic phase.

    • Dry, reconstitute, and analyze as described for plasma/serum extracts.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Lyso-PAF.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate Lyso-PAF from other lysophospholipids.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Lyso-PAF C16:0: Precursor ion (m/z) -> Product ion (m/z 184.1)

      • This compound: Precursor ion (m/z of deuterated molecule) -> Product ion (m/z 184.1)

    • Collision Energy: Optimized for the specific instrument and analyte.

Visualizations

Signaling Pathway of Lyso-PAF

Lyso_PAF_Signaling Intracellular Signaling of Lyso-PAF PLA2G7 PLA2G7 LysoPAF Lyso-PAF PLA2G7->LysoPAF converts PAF PAF PAF->PLA2G7 acts on PAK2 PAK2 LysoPAF->PAK2 activates RAF1 RAF1 PAK2->RAF1 phosphorylates (S338) MEK MEK RAF1->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Intracellular signaling cascade initiated by Lyso-PAF.

Experimental Workflow for Lyso-PAF Quantification

Experimental_Workflow Workflow for Lyso-PAF Quantification in Biological Samples cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Serum, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., MTBE) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: A typical experimental workflow for quantifying Lyso-PAF.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for Precise Lyso-PAF Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of lysophosphatidylcholine (Lyso-PAF) is paramount. This bioactive lipid mediator plays a crucial role in a multitude of physiological and pathological processes. The two leading analytical techniques for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and limitations. This guide provides an in-depth comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Executive Summary

Both GC-MS and LC-MS are powerful tools for the analysis of Lyso-PAF, but they differ fundamentally in their sample requirements, workflow, and performance characteristics. GC-MS typically necessitates a derivatization step to render the non-volatile Lyso-PAF amenable to gas-phase analysis. While this adds to the sample preparation time, it can result in high sensitivity and excellent chromatographic resolution. Conversely, LC-MS allows for the direct analysis of Lyso-PAF in its native form, simplifying sample preparation and offering high-throughput capabilities. The choice between the two often hinges on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for GC-MS and LC-MS in the analysis of Lyso-PAF, based on published experimental data.

Performance MetricGC-MSLC-MSSource
Limit of Detection (LOD) As low as 1 pg injected on-column (as a derivative)0.3 ng (by selective-ion monitoring); 3 ng (by multiple reaction monitoring)[1]
Derivatization Requirement MandatoryNot required[2][3]
Sample Throughput Lower, due to derivatization and longer run timesHigher, due to simpler sample preparation and faster chromatographyGeneral knowledge
Selectivity High, especially with selected ion monitoring (SIM)High, particularly with tandem MS (MS/MS)[4]
Reproducibility Good, but can be affected by derivatization efficiencyGenerally high[5]

Signaling Pathway of Lyso-PAF

Lyso-PAF is a key player in intracellular signaling cascades. It is produced from Platelet-Activating Factor (PAF) by the action of the enzyme PAF acetylhydrolase (PAF-AH). While once considered an inactive metabolite, Lyso-PAF is now recognized for its role in various cellular processes. The diagram below illustrates a simplified signaling pathway involving Lyso-PAF.

LysoPAF_Signaling PAF Platelet-Activating Factor (PAF) PAFAH PAF Acetylhydrolase (PAF-AH) PAF->PAFAH Hydrolysis LysoPAF Lyso-PAF CellularEffects Cellular Effects (e.g., inflammation, apoptosis) LysoPAF->CellularEffects Modulates PAFAH->LysoPAF

Caption: Simplified signaling pathway of Lyso-PAF formation and action.

Experimental Protocols

GC-MS Analysis of Lyso-PAF

The analysis of Lyso-PAF by GC-MS requires a multi-step process involving extraction, purification, hydrolysis, and derivatization to convert the non-volatile lipid into a thermally stable and volatile compound.

1. Lipid Extraction:

  • Samples (e.g., plasma, cell pellets) are subjected to a biphasic lipid extraction, commonly using the Bligh and Dyer method with a chloroform:methanol:water solvent system.

2. Purification:

  • The lipid extract is purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the lysophospholipid fraction.

3. Hydrolysis of the Phosphocholine Headgroup:

  • The polar phosphocholine headgroup is cleaved, typically using phospholipase C or hydrofluoric acid, to yield a diglyceride-like molecule.

4. Derivatization:

  • The resulting molecule is derivatized to increase its volatility. Common derivatization strategies include:

    • Pentafluorobenzoyl (PFB) derivatization: The hydroxyl group is converted to a PFB ester.

    • Trimethylsilyl (TMS) derivatization: Active hydrogens on hydroxyl groups are replaced with TMS groups.

5. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide high sensitivity for electrophilic derivatives like PFB esters.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized Lyso-PAF.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Purification Purification (SPE or TLC) Extraction->Purification Hydrolysis Hydrolysis of Phosphocholine Headgroup Purification->Hydrolysis Derivatization Derivatization (e.g., PFB or TMS) Hydrolysis->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

Caption: Experimental workflow for GC-MS analysis of Lyso-PAF.

LC-MS Analysis of Lyso-PAF

LC-MS offers a more direct approach for Lyso-PAF analysis, as it does not require derivatization.

1. Lipid Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the biological matrix using methods like the Bligh and Dyer or Folch extraction.

2. LC-MS/MS Analysis:

  • The lipid extract is directly injected into the LC-MS/MS system.

  • Liquid Chromatograph (LC) Conditions:

    • Column: Reversed-phase (e.g., C18) or HILIC columns are commonly used for separating lipids.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) is employed to elute the lipids.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) is the most common technique for ionizing phospholipids.

    • Acquisition Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. This involves selecting the precursor ion of Lyso-PAF in the first mass analyzer, fragmenting it in a collision cell, and detecting a specific product ion in the second mass analyzer. This provides very high selectivity and sensitivity. A common fragmentation for Lyso-PAF is the neutral loss of the phosphocholine headgroup.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Caption: Experimental workflow for LC-MS/MS analysis of Lyso-PAF.

Method Comparison: A Deeper Dive

FeatureGC-MSLC-MS
Analyte Volatility Requires volatile analytes; hence, derivatization of Lyso-PAF is essential.Suitable for non-volatile and thermally labile compounds like Lyso-PAF without derivatization.
Sample Preparation More complex and time-consuming due to the mandatory hydrolysis and derivatization steps.Simpler and faster sample preparation, primarily involving lipid extraction.
Chromatographic Separation Offers high-resolution separation of derivatized lipids.Provides excellent separation of native lipids, with options for reversed-phase or HILIC to target different properties.
Ionization Typically uses Electron Ionization (EI) or Chemical Ionization (CI). EI can lead to extensive fragmentation, which can be useful for structural elucidation but may reduce the abundance of the molecular ion.Employs soft ionization techniques like Electrospray Ionization (ESI), which typically produces intact molecular ions, ideal for quantification.
Selectivity & Sensitivity High sensitivity can be achieved, especially with NCI for certain derivatives. SIM mode enhances selectivity.Tandem MS (MS/MS) with MRM offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Throughput Lower throughput due to the multi-step sample preparation.Higher throughput, making it well-suited for large-scale lipidomics studies.
Cost & Complexity Instrumentation is generally less expensive and easier to operate and maintain.LC-MS systems, particularly high-resolution and tandem instruments, are more expensive and require greater expertise.

Conclusion: Making the Right Choice

The decision between GC-MS and LC-MS for Lyso-PAF analysis is not a one-size-fits-all scenario.

Choose GC-MS when:

  • High sensitivity is the absolute priority , and the additional sample preparation time is acceptable.

  • The laboratory has established expertise in derivatization techniques for lipids.

  • Budgetary constraints favor a lower-cost instrumentation platform.

Choose LC-MS when:

  • High throughput and a streamlined workflow are crucial for analyzing a large number of samples.

  • The analysis of the intact, underivatized Lyso-PAF molecule is preferred.

  • The sample matrix is complex, and the high selectivity of MS/MS is required to minimize interferences.

  • The research involves profiling a broader range of lipid species in addition to Lyso-PAF.

Ultimately, both GC-MS and LC-MS are capable of providing accurate and reliable quantification of Lyso-PAF. By carefully considering the specific analytical needs and available resources, researchers can select the optimal method to advance their understanding of the role of this important lipid mediator in health and disease.

References

Safety Operating Guide

Proper Disposal of Lyso-PAF C-16-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Lyso-PAF C-16-d4 should be disposed of as chemical waste through an approved waste disposal company. Although some safety data sheets for similar, non-deuterated compounds may not classify them as hazardous, it is best practice to handle all research chemicals with caution and follow established laboratory safety protocols for chemical waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated internal standard used in the quantification of Lyso-PAF C-16. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Safety and Handling Preamble

Before handling this compound, it is imperative to review the complete Safety Data Sheet (SDS) provided by the manufacturer.[1] This material should be considered hazardous until all toxicological properties have been thoroughly investigated.[2][3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation, ingestion, or contact with skin and eyes. In case of exposure, consult the SDS for first-aid measures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analogue, Lyso-PAF C-16. This information is critical for safe handling, storage, and disposal.

PropertyThis compoundLyso-PAF C-16Data Source(s)
Molecular Formula C₂₄H₄₈D₄NO₆PC₂₄H₅₂NO₆P
Formula Weight 485.7 g/mol 481.7 g/mol
Purity ≥99% deuterated forms (d₁-d₄)≥98%
Supplied As A solution in ethanolLyophilized powder
Storage Temperature -20°C-20°C
Stability Not specified≥4 years
Solubility (in Ethanol) Soluble~10 mg/mL
Solubility (in Water) Not specified~20 mg/mL

Disposal Protocol: Step-by-Step

The recommended procedure for the disposal of this compound, whether in its original solution or as waste from experimental procedures, is to treat it as chemical waste.

Step 1: Waste Collection

  • Designate a specific, clearly labeled, and sealable waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves).

  • The container must be compatible with the solvent in which the this compound is dissolved (typically ethanol).

Step 2: Segregation of Waste

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • If experimental protocols involve other hazardous materials, the resulting waste mixture must be handled according to the most hazardous component.

Step 3: Documentation

  • Maintain a log of the contents of the waste container, including the chemical name (this compound) and estimated quantity.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames, as the ethanolic solution is flammable.

  • Follow all institutional guidelines for the storage of chemical waste.

Step 5: Final Disposal

  • Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal company.

  • Ensure that all required paperwork is completed for the waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste mixed with other hazardous chemicals? C->D E Segregate as this compound Waste D->E No F Segregate and handle based on the most hazardous component D->F Yes G Seal Container and Document Contents E->G F->G H Store in Designated Chemical Waste Area G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide a clear and actionable framework for the proper disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet. By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues.

References

Personal protective equipment for handling Lyso-PAF C-16-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lyso-PAF C-16-d4. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

While the non-deuterated form, Lyso-PAF C-16, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with a standard level of care in a laboratory environment.[1] The product information for Lyso-PAF C-16 advises that the material should be considered hazardous until further information becomes available.[2] Therefore, exposure should be minimized by wearing appropriate personal protective equipment and following good laboratory practices.

Personal Protective Equipment (PPE) Recommendations

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.

Task Eye Protection Hand Protection Protective Clothing Respiratory Protection
Weighing Lyophilized Powder Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLab coatRecommended to be performed in a chemical fume hood or ventilated enclosure. If not possible, an N95 respirator is advised.
Preparing Stock Solutions Chemical splash gogglesNitrile or latex glovesLab coatPerform in a chemical fume hood.
Handling Solutions Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required if handled in a well-ventilated area.

II. Operational Plan: Step-by-Step Handling Procedures

This compound is typically supplied as a lyophilized powder or in a solution, often in ethanol.[3][4] The handling procedures will vary depending on the form of the compound.

A. Handling the Lyophilized Powder

Lyso-PAF C-16 is hygroscopic and should be handled with care to prevent moisture absorption.[5]

  • Preparation: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Weighing: If possible, weigh the powder in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Storage: Store the lyophilized powder at -20°C.

B. Preparing and Handling Solutions

  • Solvent Selection: Lyso-PAF C-16 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For biological experiments, it can be reconstituted in water or aqueous buffers.

  • Dissolving: To prepare a stock solution, add the desired solvent to the vial containing the lyophilized powder. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent degradation.

  • Storage of Solutions: Store organic solutions in glass containers with Teflon-lined caps at -20°C. Aqueous solutions are not recommended for storage for more than one day.

III. Disposal Plan: Waste Management Protocol

As Lyso-PAF C-16 is not classified as hazardous, the disposal of small quantities typically follows procedures for non-hazardous chemical waste. However, institutional and local regulations for chemical waste disposal must always be followed.

A. Disposal of Unused this compound

  • Solid Waste: Uncontaminated solid this compound should be disposed of as non-hazardous solid chemical waste.

  • Solutions:

    • Organic Solutions: Collect in a designated, properly labeled waste container for non-halogenated organic solvents.

    • Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations. It is essential to confirm this with your institution's Environmental Health and Safety (EHS) department.

B. Disposal of Contaminated Materials

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.

  • Consumables: Gloves, pipette tips, and other disposable labware that have come into contact with the compound should be disposed of in the appropriate laboratory waste stream for non-hazardous chemical waste.

  • Empty Containers: Rinse empty vials with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as chemical waste. Once rinsed, the container can often be disposed of as regular lab glass waste.

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow Start Start Assess_Hazards Review SDS and Conduct Risk Assessment Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Handle_Compound Handle this compound (Weighing/Preparing Solutions) Prepare_Work_Area->Handle_Compound Store_Properly Store at -20°C Handle_Compound->Store_Properly End_Handling End of Use Handle_Compound->End_Handling Segregate_Waste Segregate Waste: - Unused Compound - Contaminated Materials - Empty Containers End_Handling->Segregate_Waste Transition to Disposal Dispose_Unused Dispose of Unused Compound (Follow Non-Hazardous Waste Guidelines) Segregate_Waste->Dispose_Unused Dispose_Contaminated Dispose of Contaminated Materials (Lab Waste) Segregate_Waste->Dispose_Contaminated Dispose_Containers Rinse and Dispose of Empty Containers Segregate_Waste->Dispose_Containers Consult_EHS Consult Institutional EHS for Specific Guidance Dispose_Unused->Consult_EHS Dispose_Contaminated->Consult_EHS Dispose_Containers->Consult_EHS End_Disposal Disposal Complete Consult_EHS->End_Disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.